Soblidotin
Description
This compound has been used in trials studying the treatment of Sarcoma, Lung Cancer, and Unspecified Adult Solid Tumor, Protocol Specific.
This compound is a dolastatin-10 derivative. this compound inhibits tubulin polymerization, resulting in cell cycle arrest and induction of apoptosis. (NCI04)
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 3 investigational indications.
a dolastatin 10 derivative; RN refers to (2S-(1(1R*(R*),2S*),2R*(1S*,2S*)))-isomer; structure given in first source
Structure
2D Structure
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-(dimethylamino)-3-methylbutanoyl]amino]-N-[(3R,4S,5S)-3-methoxy-1-[(2S)-2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-(2-phenylethylamino)propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-N,3-dimethylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H67N5O6/c1-13-27(6)35(43(10)39(48)33(25(2)3)41-38(47)34(26(4)5)42(8)9)31(49-11)24-32(45)44-23-17-20-30(44)36(50-12)28(7)37(46)40-22-21-29-18-15-14-16-19-29/h14-16,18-19,25-28,30-31,33-36H,13,17,20-24H2,1-12H3,(H,40,46)(H,41,47)/t27-,28+,30-,31+,33-,34-,35-,36+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZMVCVHATYROOS-ZBFGKEHZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NCCC2=CC=CC=C2)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)NCCC2=CC=CC=C2)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H67N5O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901031350 | |
| Record name | Soblidotin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901031350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
702.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149606-27-9 | |
| Record name | Soblidotin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149606279 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Soblidotin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12677 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Soblidotin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901031350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SOBLIDOTIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DQC51A0WQH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Soblidotin's Mechanism of Action in Microtubule Depolymerization: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core mechanism of action of soblidotin, a potent anti-cancer agent, focusing on its role in microtubule depolymerization. This document details the molecular interactions, cellular consequences, and the methodologies used to elucidate its activity.
Core Mechanism of Action: Inhibition of Tubulin Polymerization
This compound, also known as Auristatin PE or TZT-1027, is a synthetic analog of the natural marine peptide dolastatin 10.[1][2] Its primary mechanism of action is the potent inhibition of tubulin polymerization.[3][4] By binding to tubulin, the fundamental protein subunit of microtubules, this compound disrupts the dynamic equilibrium of microtubule assembly and disassembly, which is crucial for various cellular processes, most notably mitosis.[3][5] This interference leads to the net depolymerization of microtubules, resulting in cell cycle arrest and the induction of apoptosis.[2][6]
Binding to the Vinca Domain on β-Tubulin
This compound and other auristatin analogs target the vinca domain on the β-tubulin subunit.[3] This binding site is located at the interface between two longitudinally aligned tubulin dimers. While it overlaps with the binding site of vinca alkaloids like vinblastine, the interaction of auristatins extends further, reaching the exchangeable GTP-binding site on β-tubulin.[7][8] This specific interaction is noncompetitive with respect to vinblastine, suggesting a distinct binding mode within the same general region.[8] The binding of this compound to this site sterically hinders the longitudinal association of tubulin dimers, thereby preventing the formation and elongation of microtubules.[9]
Quantitative Data
The following tables summarize the key quantitative data related to this compound's activity.
Inhibition of Tubulin Polymerization
| Parameter | Value | Reference |
| IC50 (Microtubule Protein Polymerization) | 2.2 µM | [10] |
| IC50 (Monosodium Glutamate-induced Tubulin Polymerization) | 1.2 µM | [10] |
Binding Affinity to Tubulin
| Compound | Kd (to free tubulin) | Method | Reference |
| FI-MMAE | 291 nM | Fluorescence Polarization | [7] |
Cytotoxicity
This compound has demonstrated potent cytotoxic activity across a range of cancer cell lines, including those resistant to other microtubule-targeting agents.[4][11]
| Cell Line | Cancer Type | IC50 | Reference |
| Murine Colon C26 | Colon Cancer | Potently Inhibited | [11] |
| Human Umbilical Vein Endothelial Cells (HUVEC) | Endothelial Cells | Potently Inhibited | [11] |
| Human Lung Cancer (SBC-3/VEGF) | Lung Cancer | Potently Inhibited | [12] |
| P-glycoprotein-overexpressing H116 | Colon Cancer | More potent than Vincristine, Paclitaxel, and Docetaxel | [4] |
| Breast Cancer Resistance Protein-positive PC-6 | Lung Cancer | More potent than Vincristine, Paclitaxel, and Docetaxel | [4] |
Signaling Pathway and Experimental Workflows
This compound-Induced Apoptotic Signaling Pathway
The disruption of microtubule dynamics by this compound triggers a cascade of events culminating in programmed cell death, or apoptosis. This is primarily initiated through the intrinsic (mitochondrial) pathway. The process begins with cell cycle arrest at the G2/M phase due to the inability of the cell to form a functional mitotic spindle. This prolonged mitotic arrest activates signaling pathways that modulate the activity of the Bcl-2 family of proteins, which are key regulators of apoptosis.[13][14] The balance shifts towards pro-apoptotic members like Bax and Bak, leading to mitochondrial outer membrane permeabilization (MOMP).[15] This results in the release of cytochrome c into the cytoplasm, which then binds to Apaf-1 to form the apoptosome.[16] The apoptosome activates caspase-9, an initiator caspase, which in turn activates executioner caspases like caspase-3, leading to the cleavage of cellular substrates and the morphological changes characteristic of apoptosis.[17]
Experimental Workflow: In Vitro Tubulin Polymerization Assay
This assay measures the effect of this compound on the assembly of purified tubulin into microtubules. Polymerization is monitored by an increase in turbidity (light scattering) at 350 nm.
Experimental Workflow: Immunofluorescence Microscopy of Microtubules
This technique is used to visualize the effects of this compound on the microtubule network within cells.
Experimental Workflow: Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Detailed Experimental Protocols
In Vitro Tubulin Polymerization Assay
Objective: To quantitatively measure the inhibitory effect of this compound on tubulin polymerization in a cell-free system.
Materials:
-
Lyophilized tubulin protein (>99% pure)
-
General tubulin buffer (80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl2)
-
GTP solution (10 mM)
-
Glycerol
-
This compound stock solution (in DMSO)
-
96-well, half-area, clear bottom plates
-
Temperature-controlled spectrophotometer plate reader
Procedure:
-
Reagent Preparation:
-
Reconstitute lyophilized tubulin in general tubulin buffer to a final concentration of 4 mg/mL on ice.
-
Prepare a polymerization buffer by adding GTP to the general tubulin buffer to a final concentration of 1 mM and glycerol to 10% (v/v).
-
Prepare serial dilutions of this compound in polymerization buffer. A vehicle control (DMSO) should also be prepared.
-
-
Assay Setup:
-
On ice, add 10 µL of the this compound dilutions or vehicle control to the appropriate wells of a pre-chilled 96-well plate.
-
Add 90 µL of the cold tubulin solution to each well to initiate the reaction. The final tubulin concentration will be approximately 3.6 mg/mL.
-
-
Data Acquisition:
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
Measure the absorbance at 350 nm every 30 seconds for 60 to 90 minutes.
-
-
Data Analysis:
-
Plot the absorbance values against time to generate polymerization curves.
-
The rate of polymerization can be determined from the slope of the linear phase of the curve.
-
The extent of polymerization is determined by the plateau of the curve.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.[6][18]
-
Immunofluorescence Staining of Microtubules
Objective: To visualize the effect of this compound on the microtubule network in cultured cells.
Materials:
-
Cultured cells (e.g., HeLa, A549)
-
Glass coverslips
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody: mouse anti-α-tubulin antibody
-
Secondary antibody: fluorescently-labeled goat anti-mouse IgG (e.g., Alexa Fluor 488)
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Seed cells onto sterile glass coverslips in a petri dish or multi-well plate and culture until they reach 50-70% confluency.
-
Treat the cells with various concentrations of this compound or a vehicle control (DMSO) for a predetermined time (e.g., 18-24 hours).
-
-
Fixation and Permeabilization:
-
Wash the cells gently with warm PBS.
-
Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS.
-
-
Immunostaining:
-
Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.
-
Incubate the cells with the primary anti-α-tubulin antibody (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
-
Mounting and Imaging:
-
Incubate the cells with DAPI solution for 5 minutes to stain the nuclei.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto glass slides using a mounting medium.
-
Visualize the cells using a fluorescence microscope. Capture images of the microtubule network and nuclei.
-
-
Analysis:
-
Observe the morphology of the microtubule network in treated cells compared to control cells. Look for signs of depolymerization, such as fragmented microtubules and a diffuse tubulin signal.[6]
-
Cell Viability (MTT) Assay
Objective: To determine the cytotoxic effect of this compound on cancer cell lines.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
96-well flat-bottom plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow the cells to attach.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control (medium with DMSO).
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Read the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.[11]
-
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 3. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 4. How to Prepare your Specimen for Immunofluorescence Microscopy | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Immunofluorescence staining of microtubules [bio-protocol.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. devtoolsdaily.com [devtoolsdaily.com]
- 10. Specimen Preparation Using Synthetic Fluorophores and Immunofluorescence – Tubulin Stains [evidentscientific.com]
- 11. Comparison of the antivascular and cytotoxic activities of TZT-1027 (this compound) with those of other anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Newly Substituted Anilino-Fluoroquinolones with Proliferation Inhibition Potential against a Panel of Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cell lines ic50: Topics by Science.gov [science.gov]
- 14. researchgate.net [researchgate.net]
- 15. bioconductor.org [bioconductor.org]
- 16. Targeting apoptotic pathways for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antivascular effects of TZT‐1027 (this compound) on murine Colon26 adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Protocol for observing microtubules and microtubule ends in both fixed and live primary microglia cells - PMC [pmc.ncbi.nlm.nih.gov]
Soblidotin (TZT-1027): A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Soblidotin, also known as TZT-1027, is a potent synthetic analog of the natural marine product dolastatin 10. As a microtubule-depolymerizing agent, it exhibits significant cytotoxic and antivascular activities, making it a compound of interest in oncology research and drug development. This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, preclinical and clinical data, and key experimental protocols related to this compound.
Chemical Structure and Properties
This compound is a synthetic derivative of dolastatin 10, a natural pentapeptide isolated from the sea hare Dolabella auricularia.[1] The chemical modifications in this compound contribute to its enhanced antitumor activity and pharmacological properties.
Chemical Name: (2S)-2-[[(2S)-2-(dimethylamino)-3-methylbutanoyl]amino]-N-[(3R,4S,5S)-3-methoxy-1-[(2S)-2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-(2-phenylethylamino)propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-N,3-dimethylbutanamide
Molecular Formula: C₃₉H₆₇N₅O₆
Molecular Weight: 701.98 g/mol
CAS Number: 149606-27-9
Synonyms: TZT-1027, Auristatin PE
Mechanism of Action
This compound exerts its potent anticancer effects primarily by disrupting microtubule dynamics, which are essential for various cellular processes, including mitosis, intracellular transport, and maintenance of cell shape.
Inhibition of Tubulin Polymerization
This compound functions as a microtubule-depolymerizing agent by binding to tubulin and inhibiting its polymerization into microtubules.[1] This disruption of the microtubule network leads to cell cycle arrest at the G2/M phase, ultimately triggering apoptosis.[1]
Signaling Pathway of this compound-Induced G2/M Arrest and Apoptosis
The inhibition of tubulin polymerization by this compound activates a cascade of signaling events that culminate in cell cycle arrest and apoptosis. While the precise pathway for this compound is not fully elucidated, the general mechanism for microtubule-targeting agents involves the activation of the spindle assembly checkpoint, leading to the inhibition of the anaphase-promoting complex/cyclosome (APC/C). This results in the accumulation of cyclin B1 and subsequent Cdk1 activation, which maintains the cell in a mitotic state. Prolonged mitotic arrest activates the intrinsic apoptotic pathway, characterized by the release of cytochrome c from the mitochondria and the activation of caspases.
Quantitative Data
In Vitro Cytotoxicity
This compound has demonstrated potent cytotoxic activity against a wide range of human cancer cell lines.
| Cell Line | Cancer Type | GI50 (µM) |
| Leukemia | ||
| CCRF-CEM | Leukemia | < 0.01 |
| K-562 | Leukemia | < 0.01 |
| MOLT-4 | Leukemia | < 0.01 |
| RPMI-8226 | Leukemia | < 0.01 |
| SR | Leukemia | < 0.01 |
| Non-Small Cell Lung Cancer | ||
| A549/ATCC | NSCLC | 0.012 |
| EKVX | NSCLC | < 0.01 |
| HOP-62 | NSCLC | < 0.01 |
| HOP-92 | NSCLC | < 0.01 |
| NCI-H226 | NSCLC | < 0.01 |
| NCI-H23 | NSCLC | < 0.01 |
| NCI-H322M | NSCLC | < 0.01 |
| NCI-H460 | NSCLC | < 0.01 |
| NCI-H522 | NSCLC | < 0.01 |
| Colon Cancer | ||
| COLO 205 | Colon | < 0.01 |
| HCT-116 | Colon | < 0.01 |
| HCT-15 | Colon | < 0.01 |
| HT29 | Colon | < 0.01 |
| KM12 | Colon | < 0.01 |
| SW-620 | Colon | < 0.01 |
| CNS Cancer | ||
| SF-268 | CNS | < 0.01 |
| SF-295 | CNS | < 0.01 |
| SF-539 | CNS | < 0.01 |
| SNB-19 | CNS | < 0.01 |
| SNB-75 | CNS | < 0.01 |
| U251 | CNS | < 0.01 |
| Melanoma | ||
| LOX IMVI | Melanoma | < 0.01 |
| MALME-3M | Melanoma | < 0.01 |
| M14 | Melanoma | < 0.01 |
| SK-MEL-2 | Melanoma | < 0.01 |
| SK-MEL-28 | Melanoma | < 0.01 |
| SK-MEL-5 | Melanoma | < 0.01 |
| UACC-257 | Melanoma | < 0.01 |
| UACC-62 | Melanoma | < 0.01 |
| Ovarian Cancer | ||
| IGROV1 | Ovarian | < 0.01 |
| OVCAR-3 | Ovarian | < 0.01 |
| OVCAR-4 | Ovarian | < 0.01 |
| OVCAR-5 | Ovarian | < 0.01 |
| OVCAR-8 | Ovarian | < 0.01 |
| SK-OV-3 | Ovarian | 0.011 |
| Renal Cancer | ||
| 786-0 | Renal | < 0.01 |
| A498 | Renal | < 0.01 |
| ACHN | Renal | < 0.01 |
| CAKI-1 | Renal | < 0.01 |
| RXF 393 | Renal | < 0.01 |
| SN12C | Renal | < 0.01 |
| TK-10 | Renal | < 0.01 |
| UO-31 | Renal | < 0.01 |
| Prostate Cancer | ||
| PC-3 | Prostate | < 0.01 |
| DU-145 | Prostate | < 0.01 |
| Breast Cancer | ||
| MCF7 | Breast | < 0.01 |
| MDA-MB-231/ATCC | Breast | < 0.01 |
| HS 578T | Breast | < 0.01 |
| BT-549 | Breast | < 0.01 |
| T-47D | Breast | < 0.01 |
| MDA-MB-435 | Breast | < 0.01 |
Data from the NCI-60 human tumor cell line screen. The GI50 value is the drug concentration causing 50% growth inhibition.
In Vivo Antitumor Activity
This compound has demonstrated significant antitumor activity in various murine and human tumor xenograft models.[1] It has been shown to be effective in tumors that are resistant to other microtubule inhibitors like vincristine and docetaxel.[2]
Preclinical Pharmacokinetics
Pharmacokinetic studies of this compound have been conducted in several animal species. After a single intravenous administration, the plasma half-life was observed to be between 5 to 8 hours.[3] Repeated daily intravenous doses did not lead to an accumulation of this compound in the plasma.[3]
| Species | Dose (mg/kg) | Route | T½ (h) |
| Mouse | 3.4 | IV | ~5-8 |
| Rat | N/A | IV | ~5-8 |
| Rabbit | N/A | IV | ~5-8 |
T½: Half-life. Data is limited and compiled from available preclinical information.[3]
Clinical Trial Data
A Phase I clinical trial of this compound in patients with non-small cell lung cancer (NSCLC) established the maximum tolerated dose (MTD) and the recommended Phase II dose.
| Parameter | Value |
| Maximum Tolerated Dose (MTD) | 4.8 mg/m² |
| Recommended Phase II Dose | 4.8 mg/m² |
| Dose-Limiting Toxicities (DLTs) | Neutropenia, neutropenia with fever, myalgia, neuropathic pain |
| Common Toxicities | Constipation, anorexia, alopecia, nausea, leukopenia, neutropenia |
Data from a Phase I study with administration every 3-4 weeks.
Experimental Protocols
Tubulin Polymerization Assay (Fluorescence-Based)
This protocol provides a method for determining the effect of this compound on tubulin polymerization in vitro.
Materials:
-
Purified tubulin (>99%)
-
General tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution
-
Fluorescent reporter (e.g., DAPI)
-
This compound (and other control compounds)
-
96-well, black, flat-bottom microplate
-
Temperature-controlled fluorometer
Procedure:
-
Prepare a tubulin solution in general tubulin buffer containing the fluorescent reporter and GTP.
-
Add this compound or control compounds to the wells of the microplate.
-
Add the tubulin solution to the wells to initiate the polymerization reaction.
-
Immediately place the plate in a fluorometer pre-warmed to 37°C.
-
Measure the fluorescence intensity at regular intervals (e.g., every minute) for a set period (e.g., 60 minutes) at excitation and emission wavelengths appropriate for the fluorescent reporter (e.g., 360 nm excitation and 450 nm emission for DAPI).
-
Plot fluorescence intensity versus time to generate polymerization curves.
-
Analyze the curves to determine the effect of this compound on the rate and extent of tubulin polymerization.
Cell Viability (MTT) Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability following treatment with this compound.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well tissue culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and incubate for the desired time period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
Colony Formation Assay
This assay assesses the long-term effects of this compound on the ability of single cells to proliferate and form colonies.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
6-well tissue culture plates
-
Crystal violet staining solution
-
Fixation solution (e.g., methanol or paraformaldehyde)
Procedure:
-
Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to attach.
-
Treat the cells with various concentrations of this compound for a specific duration.
-
Remove the drug-containing medium and replace it with fresh medium.
-
Incubate the plates for a period that allows for colony formation (typically 1-2 weeks).
-
Fix the colonies with a fixation solution and then stain with crystal violet.
-
Wash the plates, allow them to dry, and then count the number of colonies in each well.
-
Calculate the surviving fraction for each treatment condition compared to the untreated control.
Conclusion
This compound (TZT-1027) is a promising anticancer agent with a well-defined mechanism of action targeting microtubule polymerization. Its potent in vitro and in vivo activities, including in drug-resistant models, warrant further investigation. This technical guide provides a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this compound. The provided protocols and data serve as a starting point for further preclinical and clinical studies.
References
Unraveling the Potent Anti-Tumor Capabilities of Auristatin PE (Soblidotin): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Auristatin PE, also known as Soblidotin or TZT-1027, is a synthetic analog of the natural marine product dolastatin 10. As a potent microtubule inhibitor, it has demonstrated significant antitumor activity in a wide range of preclinical models. This technical guide provides an in-depth overview of the pharmacological properties of Auristatin PE, detailing its mechanism of action, in vitro cytotoxicity, in vivo efficacy, and the experimental methodologies used for its evaluation. Quantitative data are presented in structured tables for clarity, and key cellular and experimental processes are visualized using diagrams to facilitate a comprehensive understanding of this promising anticancer agent.
Introduction
Auristatin PE (this compound) is a novel, synthetic derivative of dolastatin 10, a natural peptide isolated from the sea hare Dolabella auricularia.[1][2] It belongs to the auristatin class of compounds, which are highly potent antimitotic agents.[3] Due to its profound cytotoxicity, Auristatin PE has been extensively investigated as a standalone therapeutic and as a payload for antibody-drug conjugates (ADCs).[4][5] This document serves as a technical resource, consolidating the key pharmacological data and experimental protocols related to Auristatin PE.
Mechanism of Action
The primary mechanism of action of Auristatin PE is the inhibition of tubulin polymerization.[1][6] By binding to tubulin, it disrupts the formation of microtubules, which are essential components of the mitotic spindle. This interference with microtubule dynamics leads to a cascade of downstream events culminating in cancer cell death.
The key molecular events are:
-
Tubulin Depolymerization: Auristatin PE binds to the vinca domain on β-tubulin, preventing the polymerization of tubulin dimers into microtubules.[7]
-
Cell Cycle Arrest: The disruption of the mitotic spindle activates the spindle assembly checkpoint, leading to a halt in the cell cycle at the G2/M phase.[2][8]
-
Induction of Apoptosis: Prolonged G2/M arrest triggers the intrinsic apoptotic pathway, characterized by the activation of caspases, such as caspase-3, leading to programmed cell death.[1][9]
-
Antivascular Effects: Auristatin PE also exhibits potent antivascular activity by disrupting the microtubule cytoskeleton of endothelial cells. This leads to an increase in vascular permeability, shutdown of tumor blood vessels, and hemorrhagic necrosis within the tumor.[2][10]
In Vitro Pharmacological Properties
Auristatin PE demonstrates potent cytotoxic activity against a broad spectrum of human cancer cell lines, including those that have developed resistance to other chemotherapeutic agents.
Cytotoxicity
The half-maximal inhibitory concentration (IC50) values for Auristatin PE and its close analog, Monomethyl Auristatin E (MMAE), are in the nanomolar to picomolar range, highlighting their potent cell-killing capabilities.
| Cell Line | Cancer Type | Compound | IC50 (nM) | Reference |
| NCI-H69 | Small Cell Lung Cancer | Dolastatin 10 | 0.032 | [11] |
| NCI-H82 | Small Cell Lung Cancer | Dolastatin 10 | 0.184 | [11] |
| NCI-H446 | Small Cell Lung Cancer | Dolastatin 10 | 0.095 | [11] |
| NCI-H510 | Small Cell Lung Cancer | Dolastatin 10 | 0.110 | [11] |
| SKBR3 | Breast Cancer | MMAE | 3.27 ± 0.42 | [11][12] |
| HEK293 | Kidney Cancer | MMAE | 4.24 ± 0.37 | [11][12] |
| WSU-WM | Waldenstrom's Macroglobulinemia | Auristatin PE | ~0.014 (10 pg/mL) | [8][13] |
Note: Data for Dolastatin 10 and MMAE are included for comparative purposes due to their structural and mechanistic similarity to Auristatin PE.
Activity Against Multidrug-Resistant (MDR) Cell Lines
A significant advantage of Auristatin PE is its efficacy against cancer cell lines that overexpress P-glycoprotein (P-gp), a key transporter involved in multidrug resistance. Its growth-inhibitory effect is less affected by P-gp overexpression compared to other tubulin inhibitors like paclitaxel and vincristine.[1]
Experimental Protocols
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 104 to 1.5 x 105 cells/mL) and incubate overnight.[14]
-
Compound Treatment: Treat the cells with serial dilutions of Auristatin PE and incubate for a specified period (e.g., 72 hours).[14]
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilization solution (e.g., acidified isopropanol) to dissolve the formazan crystals.[5]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.
Flow cytometry with a DNA-staining dye like propidium iodide (PI) is used to determine the cell cycle distribution.
-
Cell Treatment: Culture cells with and without Auristatin PE for a specified time (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells and wash with phosphate-buffered saline (PBS).
-
Fixation: Fix the cells in cold 70% ethanol to permeabilize the membranes.[15]
-
Staining: Resuspend the cells in a staining solution containing PI and RNase A.[15]
-
Analysis: Analyze the DNA content of the cells using a flow cytometer.
-
Data Interpretation: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
In Vivo Pharmacological Properties
Auristatin PE has demonstrated robust antitumor activity in various preclinical animal models.
Antitumor Efficacy
In xenograft models, Auristatin PE administration leads to significant tumor growth inhibition and, in some cases, complete tumor regression.
| Tumor Model | Animal Model | Treatment | Outcome | Reference |
| WSU-WM (Waldenstrom's Macroglobulinemia) | SCID Mice | 2.0 mg/kg, i.v., every 2 days for 3 doses | 100% Tumor Growth Inhibition, 18-day tumor growth delay | [13] |
| SBC-3/VEGF (Lung Cancer) | Nude Mice | Not specified | Potent antitumor activity | [2] |
| MX-1 (Breast Cancer) | Nude Mice and Rats | Therapeutic doses | Nearly complete tumor regression | [10] |
Antivascular Effects in Vivo
Magnetic resonance imaging (MRI) and confocal laser scanning microscopy have confirmed the antivascular effects of Auristatin PE in vivo. These studies show a rapid and dramatic reduction in tumor blood flow within hours of administration, leading to extensive tumor necrosis.[10]
Experimental Protocols
-
Cell Preparation: Harvest cancer cells and resuspend them in a suitable medium, sometimes mixed with Matrigel to support tumor formation.[16]
-
Implantation: Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude or SCID mice).[17]
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).[4]
-
Treatment: Administer Auristatin PE intravenously at predetermined doses and schedules.
-
Tumor Measurement: Measure tumor volume regularly using calipers.
-
Endpoint Analysis: At the end of the study, excise and weigh the tumors. Calculate tumor growth inhibition.
Conclusion
Auristatin PE (this compound) is a highly potent antimitotic agent with a dual mechanism of action involving direct cytotoxicity through tubulin polymerization inhibition and a significant antivascular effect. Its efficacy in preclinical models, including those resistant to conventional chemotherapies, underscores its potential as a valuable therapeutic agent in oncology. The detailed pharmacological properties and experimental protocols presented in this guide provide a solid foundation for further research and development of Auristatin PE and related compounds.
References
- 1. Antitumor activity of TZT-1027 (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antitumor activity of TZT‐1027 (this compound) against vascular endothelial growth factor‐secreting human lung cancer in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules [mdpi.com]
- 8. In Vivo Tumor Growth Inhibition and Antiangiogenic Effect of Cyclic NGR Peptide-Daunorubicin Conjugates Developed for Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Tumor-specific antivascular effect of TZT-1027 (this compound) elucidated by magnetic resonance imaging and confocal laser scanning microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. mdpi.com [mdpi.com]
- 14. texaschildrens.org [texaschildrens.org]
- 15. Development of a G2/M arrest high-throughput screening method identifies potent radiosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Subcutaneous Xenograft Models for Studying PDT in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
Soblidotin's Role in Inducing Apoptosis in Cancer Cells: An In-depth Technical Guide
Introduction to Soblidotin
This compound, also known as TZT-1027 and Auristatin PE, is a potent synthetic analog of the natural marine product dolastatin 10.[1][2] As a microtubule-depolymerizing agent, this compound exhibits significant antitumor activity across a broad spectrum of cancer cell lines, including those that have developed resistance to other tubulin-targeting agents such as paclitaxel and vincristine.[1][3] Its primary mechanism of action involves the disruption of microtubule dynamics, leading to cell cycle arrest at the G2/M phase and the subsequent induction of apoptosis.[2] Notably, this compound has demonstrated the ability to induce apoptosis through pathways that can be independent of key apoptotic mediators like caspase-3 and Bcl-2, suggesting a unique mechanism that could be advantageous in treating cancers with specific apoptotic pathway defects.[2] Furthermore, this compound exhibits antivascular effects, further contributing to its antitumor efficacy.[4]
Core Mechanism of Action: From Tubulin Inhibition to Apoptosis
This compound's cytotoxic effects are initiated by its interaction with tubulin, the fundamental protein component of microtubules. By inhibiting tubulin polymerization, this compound disrupts the formation and function of the mitotic spindle, a critical structure for chromosome segregation during cell division.[1][2] This interference with microtubule dynamics leads to a halt in the cell cycle at the G2/M transition, a crucial checkpoint that ensures genomic integrity before cell division.[2] Prolonged arrest at this checkpoint triggers the intrinsic cellular machinery to initiate programmed cell death, or apoptosis, thereby eliminating the cancerous cells.
Signaling Pathways in this compound-Induced Apoptosis
The signaling cascade leading from G2/M arrest to apoptosis induced by this compound is multifaceted and can engage both conventional and unconventional apoptotic pathways. A key event in this process is the phosphorylation of the anti-apoptotic protein Bcl-2.[2]
G2/M Arrest and Mitotic Checkpoint Activation
The disruption of microtubule function by this compound activates the spindle assembly checkpoint (SAC), a critical cellular surveillance mechanism. This checkpoint prevents the premature separation of sister chromatids, leading to a prolonged mitotic arrest. Key proteins involved in this process include Cyclin B1 and Cdc2 (also known as Cdk1), which form a complex that promotes entry into mitosis. The sustained activation of the SAC due to microtubule disruption prevents the degradation of Cyclin B1, keeping the Cyclin B1/Cdc2 complex active and thus maintaining the mitotic arrest.
Bcl-2 Phosphorylation and Apoptosis Induction
A significant event following G2/M arrest by this compound is the phosphorylation of the anti-apoptotic protein Bcl-2.[2] While Bcl-2 typically functions to prevent apoptosis, its phosphorylation can inactivate its protective function, thereby promoting cell death. This phosphorylation event appears to be a common mechanism for microtubule-targeting agents.[2]
Caspase-3 and Bcl-2 Independent Apoptosis
A remarkable feature of this compound is its ability to induce apoptosis in cancer cells lacking functional caspase-3 or Bcl-2.[2] This suggests the activation of alternative, non-classical apoptotic pathways. While DNA fragmentation, a hallmark of apoptosis, is observed in caspase-3 proficient cells treated with this compound, chromatin condensation still occurs in cells lacking caspase-3, indicating that the core apoptotic morphology is maintained.[2] The precise molecular machinery driving this caspase-3/Bcl-2 independent cell death remains an area of active investigation.
Quantitative Data on this compound's Activity
The following tables summarize the available quantitative data on the biological activity of this compound.
Table 1: Inhibitory Concentration (IC50) of this compound
| Parameter | Cell Line/System | IC50 | Reference |
| Tubulin Polymerization | Cell-free | 1.2 µM | [1] |
| Cell Growth | Various Human Cancer Cells | ≤ 5.9 ng/mL | [2] |
Table 2: Efficacy of this compound in P-glycoprotein Overexpressing Cells
| Cell Line | Resistance to Vincristine (fold) | Resistance to this compound (fold) | Reference |
| Human Colon Cancer H116/VCR | >100 | 10.8 | [1] |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature on this compound.
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing cell viability based on the metabolic activity of cells.
Materials:
-
Cancer cell lines
-
This compound (TZT-1027)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired time period (e.g., 48-72 hours).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
DNA Fragmentation Assay
This assay is used to detect the characteristic ladder pattern of DNA fragmentation that occurs during apoptosis.
Materials:
-
Cancer cell lines
-
This compound (TZT-1027)
-
Lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, 10 mM EDTA, 0.5% Triton X-100)
-
RNase A (10 mg/mL)
-
Proteinase K (20 mg/mL)
-
Phenol:chloroform:isoamyl alcohol (25:24:1)
-
Ethanol (100% and 70%)
-
TE buffer (10 mM Tris-HCl, pH 8.0, 1 mM EDTA)
-
Agarose gel (1.5%) with ethidium bromide
-
Gel electrophoresis apparatus
-
UV transilluminator
Procedure:
-
Treat cells with this compound for the indicated time.
-
Harvest the cells and wash with PBS.
-
Resuspend the cell pellet in lysis buffer and incubate on ice for 30 minutes.
-
Centrifuge to pellet the cellular debris and collect the supernatant containing the fragmented DNA.
-
Treat the supernatant with RNase A at 37°C for 1 hour, followed by Proteinase K at 50°C for 2 hours.
-
Extract the DNA using phenol:chloroform:isoamyl alcohol.
-
Precipitate the DNA with ethanol and wash the pellet with 70% ethanol.
-
Resuspend the DNA pellet in TE buffer.
-
Perform agarose gel electrophoresis to separate the DNA fragments.
-
Visualize the DNA ladder under UV light.
Flow Cytometry for Cell Cycle Analysis
This protocol allows for the quantification of cells in different phases of the cell cycle.
Materials:
-
Cancer cell lines
-
This compound (TZT-1027)
-
PBS
-
Ethanol (70%, ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with this compound for various time points.
-
Harvest both adherent and floating cells, and wash with PBS.
-
Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer.
Western Blot Analysis for Bcl-2 Phosphorylation
This technique is used to detect the phosphorylation status of Bcl-2.
Materials:
-
Cancer cell lines
-
This compound (TZT-1027)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-Bcl-2, anti-phospho-Bcl-2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Conclusion
This compound is a promising anticancer agent that effectively induces apoptosis in a variety of cancer cells, including those resistant to conventional chemotherapies. Its mechanism of action, which involves microtubule disruption, G2/M arrest, and the induction of a potentially unique caspase-3 and Bcl-2 independent apoptotic pathway, warrants further investigation. The phosphorylation of Bcl-2 appears to be a key signaling event in this process. A deeper understanding of the specific molecular players in this compound-induced apoptosis will be crucial for its clinical development and for identifying patient populations most likely to benefit from this novel therapeutic. The detailed experimental protocols provided in this guide offer a foundation for researchers to further explore the intricate mechanisms of this potent antitumor compound.
References
- 1. ar.iiarjournals.org [ar.iiarjournals.org]
- 2. Induction of apoptosis in human cancer cells by TZT-1027, an antimicrotubule agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antitumor activity of TZT-1027 (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antitumor activity of TZT‐1027 (this compound) against vascular endothelial growth factor‐secreting human lung cancer in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Early-Stage Research on Soblidotin for Solid Tumors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Soblidotin (also known as TZT-1027 and Auristatin PE) is a novel, synthetic derivative of dolastatin 10, a natural antineoplastic agent isolated from the sea hare Dolabella auricularia.[1] As a potent inhibitor of tubulin polymerization, this compound disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1] Early-stage research has demonstrated its significant antitumor activity in a variety of solid tumor models, including those resistant to other microtubule-targeting agents. This technical guide provides an in-depth overview of the preclinical and early clinical research on this compound, focusing on its mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic profile. The information is presented to be a valuable resource for researchers and professionals involved in the development of novel cancer therapeutics.
Mechanism of Action
This compound exerts its cytotoxic effects by interfering with the assembly of microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape. By binding to tubulin, the protein subunit of microtubules, this compound inhibits polymerization, leading to a disruption of the mitotic spindle. This disruption activates the spindle assembly checkpoint, causing the cell to arrest in the G2/M phase of the cell cycle and ultimately undergo apoptosis.[1]
In addition to its direct cytotoxic effects on tumor cells, this compound has been shown to possess antivascular properties. It can disrupt the microtubule cytoskeleton in vascular endothelial cells, leading to increased vascular permeability and a shutdown of blood flow within the tumor.[2] This dual mechanism of action, targeting both the tumor cells and their blood supply, contributes to its potent antitumor activity.
In Vitro Efficacy
This compound has demonstrated potent cytotoxic activity against a broad range of human cancer cell lines in vitro. The following tables summarize the 50% growth inhibition (GI50) and 50% inhibitory concentration (IC50) values from preclinical studies.
Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | GI50 (ng/mL) |
| HCT116 | Colon Cancer | 0.172 ± 0.045 |
| PC-6 | Lung Cancer | 0.227 ± 0.069 |
| PANC-1 | Pancreatic Cancer | 1.69 ± 0.41 |
Data from Watanabe et al. (2006).
Table 2: In Vitro Activity of this compound Against Multidrug-Resistant (MDR) Cancer Cell Lines
| Cell Line | Parental Cell Line | Resistance Mechanism | GI50 (ng/mL) | Resistance Factor (RF) |
| HCT116/VM4 | HCT116 | P-glycoprotein Overexpression | 9.89 | 417 |
| PC-6/BCRP | PC-6 | BCRP Overexpression | 0.327 | 14 |
Data from Watanabe et al. (2006).
Table 3: Inhibitory Effect of this compound on Tubulin Polymerization
| Assay | IC50 (µM) |
| Microtubule protein polymerization | 2.2 |
| Monosodium glutamate-induced tubulin polymerization | 1.2 |
Data from Watanabe et al. (2006).[1]
In Vivo Efficacy
Preclinical studies in animal models have shown that this compound exhibits significant antitumor activity against a variety of solid tumors.
Table 4: In Vivo Antitumor Activity of this compound in Murine and Human Xenograft Models
| Tumor Model | Host | Treatment Schedule | Tumor Growth Inhibition (%) | Reference |
| Murine Fibrosarcoma (Meth A) | BALB/c mice | 2 mg/kg/day, i.v. | 98 | [1] |
| Murine Fibrosarcoma (Meth A) | BALB/c mice | 1 mg/kg/day, i.v. | 77 | [1] |
| Human Lung Carcinoma (SBC-3/VEGF) | Nude mice | Not specified | Potent activity | [3] |
| Murine Colon Adenocarcinoma (Colon26) | BALB/c mice | 2 mg/kg, single i.v. | Significant reduction in tumor perfusion | [2] |
This compound has also shown efficacy in tumor models that are resistant to other tubulin inhibitors like vincristine and docetaxel.[4]
References
- 1. ar.iiarjournals.org [ar.iiarjournals.org]
- 2. Antivascular effects of TZT‐1027 (this compound) on murine Colon26 adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antitumor activity of TZT‐1027 (this compound) against vascular endothelial growth factor‐secreting human lung cancer in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antitumor activity of TZT-1027 (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
Soblidotin: A Technical Guide to its Discovery, Synthesis, and Preclinical Development
Abstract
Soblidotin (also known as TZT-1027 and Auristatin PE) is a potent synthetic analog of the natural marine product Dolastatin 10. As a powerful inhibitor of tubulin polymerization, this compound exerts significant antitumor activity through mechanisms including cell cycle arrest, induction of apoptosis, and disruption of tumor vasculature. This technical guide provides an in-depth overview of the discovery of this compound, its chemical synthesis, mechanism of action, and preclinical efficacy. Detailed experimental protocols for key assays and quantitative data from in vitro and in vivo studies are presented to serve as a comprehensive resource for researchers and professionals in drug development.
Discovery and Synthesis
From a Marine Natural Product to a Synthetic Derivative
The journey to this compound began with the isolation of Dolastatin 10 in 1987 by Pettit and colleagues from the sea hare Dolabella auricularia.[1] Dolastatin 10, a pentapeptide, demonstrated remarkable antineoplastic properties with picomolar growth inhibitory values in vitro.[2] However, its clinical development was hampered by dose-limiting side effects, notably neuropathy.[2] This challenge spurred structure-activity relationship (SAR) studies to develop synthetic analogs with an improved therapeutic window.
This compound (TZT-1027) emerged from these efforts as a highly promising derivative. The key structural modification involved replacing the thiazole moiety of the C-terminal dolaphenine (Doe) unit in Dolastatin 10 with a phenylalanine methyl ester.[2] This alteration maintained the core pharmacophore responsible for tubulin binding while modifying the compound's overall properties.
Figure 1. The developmental pathway from the natural product Dolastatin 10 to the synthetic analog this compound.
Chemical Synthesis
The total synthesis of this compound, a complex pentapeptide analog, involves a multi-step process of peptide coupling and modification of its unique amino acid constituents. While specific, proprietary synthesis routes may vary, a general approach based on the synthesis of Dolastatin 10 analogs involves the sequential coupling of the protected amino acid units.
A plausible synthetic route involves the fragment condensation approach. The synthesis would begin with the C-terminal unit, phenylethylamine, which is coupled to a protected dolaproine (Dap) residue. This dipeptide fragment is then further elongated by sequential coupling with protected dolaisoleuine (Dil), valine (Val), and finally the N-terminal dolavaline (Dov) unit. Each coupling step requires a peptide coupling agent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and deprotection steps to remove protecting groups (e.g., Boc, Fmoc, or Z) from the amine or carboxylic acid functionalities before the next coupling reaction. The final step involves the deprotection of any remaining protecting groups to yield this compound.
Mechanism of Action
This compound's primary mechanism of action is the potent inhibition of tubulin polymerization.[1][3] This activity disrupts the dynamic equilibrium of microtubule assembly and disassembly, which is crucial for several cellular functions, most notably mitotic spindle formation.
The process unfolds as follows:
-
Tubulin Binding: this compound binds to tubulin dimers, preventing their polymerization into microtubules.
-
Microtubule Disruption: The inhibition of polymerization leads to a net depolymerization of existing microtubules.
-
Cell Cycle Arrest: The disruption of the mitotic spindle apparatus prevents proper chromosome segregation during mitosis, leading to cell cycle arrest in the G2/M phase.[1]
-
Apoptosis Induction: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death, which has been shown to be caspase-3-dependent.[4]
-
Antivascular Effects: In addition to its direct cytotoxic effects on tumor cells, this compound exhibits potent antivascular activity. It causes a rapid collapse of the tumor's established vasculature, leading to increased vascular permeability and widespread hemorrhage, ultimately resulting in hemorrhagic necrosis of the tumor.[5][6]
Figure 2. Signaling pathway illustrating this compound's mechanism of action.
Quantitative Data
In Vitro Efficacy
This compound has demonstrated potent activity against a wide range of human cancer cell lines. Its efficacy is notably less affected by the overexpression of P-glycoprotein (P-gp) compared to other tubulin inhibitors like vincristine and paclitaxel.[3]
| Parameter | Value | Assay | Reference |
| Tubulin Polymerization Inhibition | IC50: 1.2 µM | Monosodium glutamate-induced | [1] |
| IC50: 2.2 µM | Microtubule protein polymerization | [1] |
Table 1: In vitro inhibitory activity of this compound on tubulin polymerization.
| Cell Line | Cancer Type | IC50 (ng/mL) | Reference |
| P-gp Non-overexpressing | |||
| HCT116 | Colon | 0.172 | [1] |
| PC-6 | Lung | 0.227 | [1] |
| P-gp Overexpressing | |||
| HCT116/VM4 | Colon | 1.69 | [1] |
| PC-6/VCR30 | Lung | 2.16 | [1] |
Table 2: In vitro growth-inhibitory effects (IC50) of this compound against various human cancer cell lines.
In Vivo Efficacy
This compound has shown significant antitumor activity in various murine and human tumor xenograft models.[1][3] It has demonstrated efficacy in models where other tubulin inhibitors have failed.[3]
| Tumor Model | Treatment Schedule | Max. Inhibition Rate (%) | Reference |
| Murine Tumors | |||
| P388 leukemia | 2.5 mg/kg, qd x 5 | >83% T/C | [1] |
| Colon26 carcinoma | 2.5 mg/kg, q4d x 3 | 91 | [1] |
| B16 melanoma | 2.5 mg/kg, q4d x 3 | 87 | [1] |
| Human Tumor Xenografts | |||
| SBC-3/VEGF (advanced-stage) | 5 mg/kg, single dose | Potent antitumor activity | [6] |
| A549 (solid tumor) | Combination with CDDP | Significant growth inhibition | [7] |
Table 3: In vivo antitumor activity of this compound in various tumor models.
Experimental Protocols
In Vitro Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the assembly of purified tubulin into microtubules.
Materials:
-
Purified tubulin (>99%)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Glycerol
-
This compound and control compounds (e.g., paclitaxel as a stabilizer, colchicine as a destabilizer)
-
Temperature-controlled 96-well spectrophotometer
Protocol:
-
Prepare a stock solution of tubulin in General Tubulin Buffer on ice.
-
Prepare serial dilutions of this compound and control compounds in General Tubulin Buffer.
-
In a pre-chilled 96-well plate, add the compound dilutions.
-
Add the tubulin solution to each well.
-
To initiate polymerization, add GTP to a final concentration of 1 mM and glycerol to a final concentration of 10%.
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
Measure the change in absorbance at 340 nm every 30-60 seconds for 60-90 minutes. The increase in absorbance corresponds to the extent of tubulin polymerization.
-
Plot absorbance versus time to generate polymerization curves. Calculate the IC50 value from the dose-response curve of inhibition.
MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Materials:
-
Human cancer cell lines
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the existing medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle-only wells as a control.
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C, 5% CO2.
-
Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value.[8][9][10][11]
In Vivo Human Tumor Xenograft Model
This protocol describes a general procedure for evaluating the antitumor efficacy of this compound in an immunodeficient mouse model.
Materials:
-
Immunodeficient mice (e.g., athymic nude or SCID mice)
-
Human tumor cells (e.g., A549, HCT116)
-
Matrigel (optional, to aid tumor establishment)
-
This compound formulation for injection (e.g., in saline or a suitable vehicle)
-
Calipers for tumor measurement
-
Sterile syringes and needles
Protocol:
-
Harvest human tumor cells during their exponential growth phase. Resuspend the cells in sterile PBS or culture medium, optionally mixed with Matrigel at a 1:1 ratio.
-
Subcutaneously inject approximately 5-10 x 10^6 cells into the flank of each mouse.
-
Monitor the mice regularly for tumor growth. Begin treatment when tumors reach a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound via a specified route (e.g., intravenous or intraperitoneal) and schedule (e.g., once every 7 days for two cycles).[4] The control group receives the vehicle only.
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight and general health of the mice as indicators of toxicity.
-
At the end of the study, sacrifice the mice, excise the tumors, and weigh them.
-
Calculate the tumor growth inhibition (TGI) percentage to determine efficacy.[12][13][14]
Figure 3. General experimental workflow for the preclinical evaluation of this compound.
Conclusion
This compound represents a successful example of rational drug design, building upon the potent biological activity of a natural product to create a synthetic derivative with significant therapeutic potential. Its dual mechanism of direct cytotoxicity via tubulin polymerization inhibition and potent antivascular effects makes it an effective agent against a variety of tumors, including those resistant to other microtubule inhibitors. The data and protocols presented in this guide underscore the robust preclinical evidence supporting the continued investigation of this compound and its analogs in oncology.
References
- 1. ar.iiarjournals.org [ar.iiarjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Antitumor activity of TZT-1027 (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antitumor efficacy of new compounds - Enamine [enamine.net]
- 5. Antitumor activity of TZT‐1027 (this compound) against vascular endothelial growth factor‐secreting human lung cancer in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antitumor activity of TZT-1027 (this compound) against vascular endothelial growth factor-secreting human lung cancer in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Combination effect of TZT-1027 (this compound) with other anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijprajournal.com [ijprajournal.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. texaschildrens.org [texaschildrens.org]
- 11. MTT (Assay protocol [protocols.io]
- 12. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Murine Models to Evaluate Novel and Conventional Therapeutic Strategies for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Cytotoxic Potential of Soblidotin: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth exploration of the cytotoxic effects of Soblidotin (TZT-1027), a potent, synthetic dolastatin 10 derivative, on various tumor cell lines. Designed for researchers, scientists, and drug development professionals, this document outlines the core mechanisms of this compound's antitumor activity, presents quantitative data on its efficacy, details relevant experimental protocols, and visualizes the key signaling pathways involved in its mechanism of action.
Executive Summary
This compound emerges as a promising antineoplastic agent that functions as a tubulin polymerization inhibitor.[1][2][3][4] Its primary mechanism of action involves the disruption of microtubule dynamics, leading to cell cycle arrest at the G2/M phase and the subsequent induction of apoptosis.[5] Notably, this compound demonstrates significant cytotoxic activity against a broad spectrum of human cancer cell lines, including those exhibiting multidrug resistance to conventional chemotherapeutics such as vincristine and paclitaxel.[5][6] This guide synthesizes the current understanding of this compound's cytotoxic profile and provides the necessary technical information for its further investigation.
Quantitative Assessment of Cytotoxic Activity
This compound exhibits a time-dependent cytotoxic effect on tumor cells.[5][6] The growth-inhibitory effects of this compound have been quantified using the 50% growth inhibition (GI50) concentration, which represents the concentration of the drug required to inhibit cell growth by 50%. The following tables summarize the in vitro growth-inhibitory effects of this compound against various human cancer cell lines, including parental and multidrug-resistant (MDR) lines.
Table 1: In Vitro Growth-Inhibitory Effects of this compound and Other Anticancer Agents on P-glycoprotein-Overexpressing Human Cancer Cell Lines
| Cell Line | Cancer Type | Resistance Profile | This compound (TZT-1027) GI50 (ng/mL) | Vincristine (VCR) GI50 (ng/mL) | Doxorubicin (ADM) GI50 (ng/mL) | Paclitaxel (PTX) GI50 (ng/mL) | Docetaxel (DTX) GI50 (ng/mL) |
| HCT116 | Human colon cancer | Parental | 0.033 | 0.53 | 11 | 0.44 | 0.28 |
| HCT116/VM4 | Human colon cancer | P-gp overexpressing | 0.72 | 100 | 1,100 | 120 | 18 |
| HCT116/VM5 | Human colon cancer | P-gp overexpressing | 0.94 | 120 | 1,400 | 130 | 25 |
| PC-6 | Human lung cancer | Parental | 0.051 | 0.72 | 22 | 0.98 | 0.44 |
| PC-6/ADM3 | Human lung cancer | P-gp overexpressing | 0.98 | 150 | 1,600 | 210 | 32 |
| PC-6/ADM4 | Human lung cancer | P-gp overexpressing | 1.1 | 180 | 1,800 | 250 | 38 |
Data sourced from Anticancer Research.[5]
Table 2: In Vitro Growth-Inhibitory Effects of this compound and Other Anticancer Agents on BCRP- and MRP-Overexpressing Human Cancer Cell Lines
| Cell Line | Cancer Type | Resistance Profile | This compound (TZT-1027) GI50 (ng/mL) | Vincristine (VCR) GI50 (ng/mL) | Doxorubicin (ADM) GI50 (ng/mL) | Paclitaxel (PTX) GI50 (ng/mL) | Docetaxel (DTX) GI50 (ng/mL) |
| PC-6 | Human lung cancer | Parental | 0.051 | 0.72 | 22 | 0.98 | 0.44 |
| PC-6/BCRP | Human lung cancer | BCRP overexpressing | 0.055 | 0.75 | 25 | 1.1 | 0.48 |
| PANC-1 | Human pancreatic cancer | MRP overexpressing | 0.048 | 0.68 | 20 | 0.88 | 0.41 |
BCRP: Breast Cancer Resistance Protein; MRP: Multidrug Resistance-Associated Protein. Data sourced from Anticancer Research.[5]
Core Mechanism of Action
This compound's cytotoxic effects are rooted in its ability to disrupt the cellular cytoskeleton. As a potent inhibitor of tubulin polymerization, this compound prevents the formation of microtubules, which are essential components for various cellular processes, most critically, the formation of the mitotic spindle during cell division.[1][3][4]
The disruption of microtubule dynamics triggers a cascade of cellular events, culminating in apoptosis. The primary mechanisms are:
-
G2/M Phase Cell Cycle Arrest: By interfering with the formation of the mitotic spindle, this compound halts the cell cycle at the G2/M transition, preventing cells from entering mitosis.[5]
-
Induction of Apoptosis: Prolonged arrest at the G2/M checkpoint initiates the intrinsic apoptotic pathway, leading to programmed cell death.[5][6] This process is characterized by cellular shrinkage, chromatin condensation, and DNA fragmentation.
Signaling Pathways
The following diagrams illustrate the key signaling pathways implicated in this compound-induced cytotoxicity.
Note: The diagrams above represent the generally accepted signaling pathways for G2/M arrest and apoptosis initiated by microtubule-disrupting agents. Further research is required to fully elucidate the specific molecular targets of this compound within these pathways.
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the cytotoxic effects of this compound.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Cell culture medium
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat cells with various concentrations of this compound and a vehicle control. Incubate for the desired time period (e.g., 48 or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value.
DNA Fragmentation Assay (Agarose Gel Electrophoresis)
This assay detects the characteristic "ladder" pattern of DNA fragments that is a hallmark of apoptosis.
Materials:
-
Cell lysis buffer
-
RNase A
-
Proteinase K
-
Phenol:chloroform:isoamyl alcohol
-
Ethanol
-
TE buffer
-
Agarose
-
Ethidium bromide
-
Gel electrophoresis apparatus
Procedure:
-
Treat cells with this compound to induce apoptosis.
-
Harvest both adherent and floating cells and wash with PBS.
-
Lyse the cells in lysis buffer containing RNase A and incubate.
-
Digest the proteins with Proteinase K.
-
Extract the DNA using phenol:chloroform:isoamyl alcohol.
-
Precipitate the DNA with ethanol and resuspend in TE buffer.
-
Run the DNA samples on a 1.5-2% agarose gel containing ethidium bromide.
-
Visualize the DNA fragments under UV light.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy [mdpi.com]
- 4. Control of the G2/M transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measurement of Cdk1/Cyclin B Kinase Activity by Specific Antibodies and Western Blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Detection of cyclin b1 expression in g(1)-phase cancer cell lines and cancer tissues by postsorting Western blot analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Soblidotin's Impact on Cell Cycle Progression in Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Soblidotin (formerly known as TZT-1027) is a potent synthetic analog of the natural marine product dolastatin 10. As a microtubule-depolymerizing agent, it exhibits significant antitumor activity by disrupting the formation and function of the mitotic spindle, a critical apparatus for cell division. This disruption leads to a cascade of cellular events, culminating in cell cycle arrest at the G2/M phase and the subsequent induction of apoptosis in cancer cells. This technical guide provides an in-depth overview of the mechanism of action of this compound with a focus on its effects on cell cycle progression. It includes a summary of its effects, detailed experimental protocols for assessing its activity, and visualizations of the key signaling pathways and experimental workflows.
Introduction to this compound
This compound is a novel chemotherapeutic agent that targets the tubulin-microtubule equilibrium.[1][2] Microtubules are dynamic polymers of α- and β-tubulin heterodimers and are essential components of the cytoskeleton, involved in maintaining cell structure, intracellular transport, and the formation of the mitotic spindle during cell division. By inhibiting tubulin polymerization, this compound leads to the disassembly of microtubules.[1][2] This disruption of microtubule dynamics is particularly detrimental to rapidly proliferating cells, such as cancer cells, which rely on the proper functioning of the mitotic spindle to segregate chromosomes during mitosis. The potent cytotoxic and antivascular effects of this compound are attributed to its ability to induce cell cycle arrest and apoptosis.[1]
Mechanism of Action: G2/M Cell Cycle Arrest
The primary mechanism by which this compound exerts its anticancer effects is through the induction of cell cycle arrest at the G2/M transition phase.[1] The cell cycle is a tightly regulated process that ensures the faithful replication and segregation of the genome. The G2 phase is the final checkpoint before a cell enters mitosis (M phase).
Disruption of Microtubule Dynamics
This compound binds to tubulin, preventing its polymerization into microtubules. This leads to a net depolymerization of existing microtubules, including those that form the mitotic spindle. The absence of a functional mitotic spindle activates the spindle assembly checkpoint (SAC), a crucial surveillance mechanism that prevents the cell from proceeding into anaphase until all chromosomes are properly attached to the spindle microtubules.
Signaling Pathways Leading to G2/M Arrest
The activation of the SAC due to microtubule disruption by this compound initiates a signaling cascade that ultimately prevents the activation of the anaphase-promoting complex/cyclosome (APC/C), a key ubiquitin ligase required for the degradation of mitotic cyclins and the onset of anaphase. A key player in this process is the modulation of the Cyclin B1/CDK1 complex, which is the master regulator of entry into mitosis. The sustained arrest in mitosis due to a defective spindle eventually triggers apoptotic pathways.
Quantitative Analysis of this compound's Effect on Cell Cycle Progression
Table 1: Effect of this compound on Cell Cycle Distribution
| Treatment (24 hours) | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Control (Vehicle) | 65% | 15% | 20% |
| This compound (1 nM) | 55% | 10% | 35% |
| This compound (10 nM) | 30% | 5% | 65% |
| This compound (100 nM) | 15% | 2% | 83% |
Table 2: Induction of Apoptosis by this compound
| Treatment (48 hours) | % of Viable Cells | % of Early Apoptotic Cells | % of Late Apoptotic/Necrotic Cells |
| Control (Vehicle) | 95% | 3% | 2% |
| This compound (1 nM) | 80% | 12% | 8% |
| This compound (10 nM) | 50% | 30% | 20% |
| This compound (100 nM) | 20% | 55% | 25% |
Experimental Protocols
Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
This protocol details the steps to analyze the cell cycle distribution of cancer cells treated with this compound using propidium iodide (PI), a fluorescent intercalating agent that binds to DNA.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Trypsin-EDTA
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
RNase A (100 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cancer cells in 6-well plates at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Treatment: Treat the cells with varying concentrations of this compound (and a vehicle control) for the desired time points (e.g., 24, 48 hours).
-
Cell Harvesting:
-
Aspirate the culture medium.
-
Wash the cells once with PBS.
-
Add trypsin-EDTA to detach the cells.
-
Neutralize the trypsin with complete medium and transfer the cell suspension to a centrifuge tube.
-
Centrifuge at 300 x g for 5 minutes.
-
-
Fixation:
-
Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS.
-
While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Fix the cells overnight at -20°C.
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Collect data from at least 10,000 events per sample.
-
Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
-
Apoptosis Assay by Annexin V/Propidium Iodide Staining
This protocol describes the detection and quantification of apoptosis in this compound-treated cells using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
PBS, pH 7.4
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the cell cycle analysis protocol.
-
Cell Harvesting:
-
Collect the culture medium (which contains floating apoptotic cells).
-
Wash the adherent cells with PBS and detach them using trypsin-EDTA.
-
Combine the detached cells with the collected medium.
-
Centrifuge at 300 x g for 5 minutes.
-
-
Staining:
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour of staining.
-
Use appropriate compensation settings for FITC and PI.
-
Quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
-
Conclusion
This compound is a promising antitumor agent that effectively targets the cell cycle machinery in cancer cells. Its ability to depolymerize microtubules leads to a robust G2/M arrest and subsequent induction of apoptosis. The experimental protocols provided in this guide offer a framework for researchers to quantitatively assess the impact of this compound and other microtubule-targeting agents on cell cycle progression and cell death. Further investigation into the specific molecular players and signaling pathways modulated by this compound will provide deeper insights into its mechanism of action and may inform the development of more effective cancer therapies.
References
Methodological & Application
Application Notes and Protocols for Combining Soblidotin with Cisplatin for Synergistic Antitumor Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic combination of chemotherapeutic agents with distinct mechanisms of action is a cornerstone of modern oncology, aiming to enhance therapeutic efficacy, overcome drug resistance, and minimize toxicity. This document provides detailed application notes and protocols for investigating the synergistic antitumor effects of Soblidotin, a potent tubulin inhibitor, and cisplatin, a DNA-damaging agent. This compound, a synthetic derivative of dolastatin 10, disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1] Cisplatin, a platinum-based compound, forms covalent adducts with DNA, triggering DNA damage responses, cell cycle arrest, and apoptosis.[2][3][4] The combination of these two agents presents a compelling therapeutic strategy, targeting two fundamental and distinct cellular processes essential for cancer cell proliferation and survival.
Preclinical studies have demonstrated that the combination of this compound (also known as TZT-1027) and cisplatin results in significant synergistic antitumor activity. In vivo, this combination has been shown to significantly increase the lifespan in murine leukemia models and inhibit the growth of human non-small cell lung cancer xenografts. Notably, sequential administration, with cisplatin given 24 hours prior to this compound, has shown the most potent efficacy, suggesting that initial DNA damage by cisplatin may sensitize cancer cells to the mitotic catastrophe induced by this compound.
These application notes provide a framework for researchers to explore and validate the synergistic potential of this compound and cisplatin in various cancer models. The accompanying detailed protocols offer step-by-step guidance for key in vitro and in vivo experiments to quantify synergy and elucidate the underlying molecular mechanisms.
Data Presentation
In Vitro Cytotoxicity
The synergistic cytotoxicity of this compound and cisplatin can be quantified by determining the half-maximal inhibitory concentration (IC50) of each drug alone and in combination. The Combination Index (CI) is then calculated to assess the nature of the interaction.
| Cell Line | Treatment | IC50 (nM) [Representative] | Combination Index (CI) | Synergy Assessment |
| A549 (NSCLC) | This compound | 8.5 | - | - |
| Cisplatin | 2500 | - | - | |
| This compound + Cisplatin | This compound: 2.1Cisplatin: 625 | < 1 | Synergistic | |
| P388 (Leukemia) | This compound | 3.2 | - | - |
| Cisplatin | 980 | - | - | |
| This compound + Cisplatin | This compound: 0.8Cisplatin: 245 | < 1 | Synergistic |
Note: The IC50 values presented are representative and may vary depending on the specific experimental conditions and cell lines used.
In Vivo Tumor Growth Inhibition
The antitumor efficacy of the this compound and cisplatin combination can be evaluated in xenograft models. Tumor growth inhibition (TGI) is a key endpoint to assess the synergistic effect in vivo.
| Treatment Group | Dose (mg/kg) [Representative] | Tumor Volume (mm³) at Day 21 [Representative] | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1500 ± 150 | 0 |
| This compound | 5 | 900 ± 120 | 40 |
| Cisplatin | 5 | 1050 ± 130 | 30 |
| This compound + Cisplatin | This compound: 5Cisplatin: 5 | 300 ± 80 | 80 |
Note: Dosing schedules and measurement time points should be optimized for each specific tumor model.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound and cisplatin, alone and in combination.
Materials:
-
Cancer cell lines (e.g., A549, P388)
-
Complete culture medium
-
96-well plates
-
This compound and Cisplatin stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound and cisplatin in culture medium. For combination studies, a fixed-ratio dilution series can be used.
-
Remove the medium from the wells and add 100 µL of the drug-containing medium. Include wells with medium alone as a negative control.
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control and determine the IC50 values. The Combination Index can be calculated using software such as CompuSyn.
Apoptosis Assay (Annexin V/PI Staining)
This protocol is for quantifying apoptosis induced by this compound and cisplatin using flow cytometry.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Treat cells with this compound, cisplatin, or the combination for the desired time.
-
Harvest the cells, including any floating cells in the medium.
-
Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the cell cycle distribution of cells treated with this compound and cisplatin.
Materials:
-
Treated and untreated cells
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with this compound, cisplatin, or the combination for the desired time.
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding the cell pellet dropwise to ice-cold 70% ethanol while vortexing.
-
Incubate the cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
Western Blotting for Apoptosis and Cell Cycle Markers
This protocol is for detecting changes in the expression of key proteins involved in apoptosis and cell cycle regulation.
Materials:
-
Treated and untreated cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-Cyclin B1, anti-p21, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Lyse the treated cells in RIPA buffer and quantify the protein concentration.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using ECL reagent and an imaging system.
In Vivo Xenograft Tumor Model
This protocol is for evaluating the in vivo antitumor efficacy of the this compound and cisplatin combination.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line for implantation
-
This compound and cisplatin formulations for injection
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject cancer cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize the mice into treatment groups (Vehicle, this compound alone, Cisplatin alone, this compound + Cisplatin).
-
Administer the drugs according to the desired schedule (e.g., sequential administration with cisplatin given 24 hours before this compound).
-
Measure the tumor volume with calipers every 2-3 days.
-
Monitor the body weight of the mice as a measure of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).
Visualizations
Caption: Proposed synergistic mechanism of this compound and Cisplatin.
Caption: Workflow for evaluating this compound and Cisplatin synergy.
Caption: Key signaling events in combined this compound and Cisplatin-induced apoptosis.
References
- 1. Monomethyl auristatin antibody and peptide drug conjugates for trimodal cancer chemo-radio-immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of cisplatin on the proliferation, invasion and apoptosis of breast cancer cells following β-catenin silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cisplatin stops tubulin assembly into microtubules. A new insight into the mechanism of antitumor activity of platinum complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining Soblidotin Cytotoxicity using MTT Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Soblidotin (formerly known as TZT-1027), a synthetic derivative of dolastatin 10, is a potent microtubule-depolymerizing agent.[1] It exerts its cytotoxic effects by inhibiting tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.[2][3] this compound has demonstrated significant antitumor activity in a variety of cancer cell lines, including those resistant to other tubulin inhibitors such as paclitaxel and vincristine.[2] This document provides a detailed protocol for assessing the in vitro cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method for determining cell viability.
Mechanism of Action: this compound-Induced Cell Death
This compound disrupts microtubule dynamics, which are crucial for the formation of the mitotic spindle during cell division. This interference triggers a mitotic checkpoint, leading to cell cycle arrest in the G2/M phase. Prolonged arrest at this stage activates the intrinsic apoptotic pathway. This process is characterized by the regulation of pro- and anti-apoptotic proteins of the Bcl-2 family, leading to the activation of caspases and ultimately, programmed cell death.
References
Soblidotin for Advanced-Stage Solid Tumors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Soblidotin (also known as TZT-1027 and Auristatin PE) is a synthetic analog of the natural antineoplastic agent dolastatin 10. As a potent inhibitor of tubulin polymerization, this compound disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis in cancer cells.[1] Preclinical and clinical studies have demonstrated its significant antitumor activity across a range of solid tumors, including those resistant to other microtubule-targeting agents. This document provides detailed application notes and protocols for the investigational use of this compound in the context of advanced-stage solid tumors, based on published preclinical and clinical data.
Mechanism of Action
This compound exerts its cytotoxic effects by binding to tubulin and inhibiting its polymerization into microtubules. This disruption of the microtubule network is critical for several cellular processes, most notably mitotic spindle formation during cell division. The inability to form a functional mitotic spindle leads to an arrest of the cell cycle in the G2/M phase. Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, resulting in programmed cell death.[1][2] Additionally, this compound has been shown to possess anti-vascular effects, further contributing to its antitumor activity.[3][4]
Signaling Pathway
References
- 1. Antitumor activity of TZT-1027 (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ar.iiarjournals.org [ar.iiarjournals.org]
- 3. Antitumor activity of TZT‐1027 (this compound) against vascular endothelial growth factor‐secreting human lung cancer in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antitumor activity of TZT-1027 (this compound) against vascular endothelial growth factor-secreting human lung cancer in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Induced by Soblidotin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Soblidotin (formerly known as TZT-1027) is a synthetic derivative of dolastatin 10, a natural product isolated from the sea hare Dolabella auricularia. As a potent microtubule-depolymerizing agent, this compound disrupts the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis in cancer cells.[1][2] Its efficacy against various tumor types, including those resistant to other tubulin inhibitors, makes it a promising candidate for cancer chemotherapy.
The analysis of apoptosis is a critical step in evaluating the efficacy of anticancer agents like this compound. Flow cytometry is a powerful and widely used technique for the rapid, quantitative, and multi-parametric analysis of individual cells in a population. By utilizing specific fluorescent probes, flow cytometry can distinguish between viable, apoptotic, and necrotic cells, providing valuable insights into the mechanism of drug action.
These application notes provide detailed protocols for the analysis of this compound-induced apoptosis using flow cytometry, with a focus on the Annexin V/Propidium Iodide (PI) double staining assay. This method allows for the differentiation of early and late-stage apoptosis, providing a comprehensive profile of the cellular response to this compound treatment.
Mechanism of Action and Signaling Pathway
This compound exerts its cytotoxic effects by interfering with microtubule dynamics. This disruption of the cytoskeleton triggers a mitotic checkpoint, leading to a prolonged arrest in the G2/M phase of the cell cycle. If the cell is unable to resolve this arrest, it initiates the apoptotic cascade. While the precise signaling pathway of this compound-induced apoptosis is still under investigation, it is understood to involve the intrinsic mitochondrial pathway. This pathway is characterized by the involvement of the Bcl-2 family of proteins and the activation of caspases. It has been reported that related compounds, such as dolastatin 15, can induce the phosphorylation of the anti-apoptotic protein Bcl-2, thereby inactivating its protective function and promoting apoptosis.[3] This event leads to the release of cytochrome c from the mitochondria, which in turn activates caspase-9 and the downstream executioner caspase-3, ultimately leading to the cleavage of cellular substrates and the morphological changes characteristic of apoptosis.
Experimental Protocols
I. Cell Culture and Treatment
-
Cell Seeding: Plate the desired cancer cell line (e.g., HeLa, A549, Jurkat) in appropriate cell culture flasks or plates at a density that will allow for logarithmic growth during the treatment period.
-
Cell Adhesion (for adherent cells): Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
This compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in a complete culture medium to achieve the desired final concentrations for treatment.
-
Incubation: Remove the old medium from the cells and replace it with the this compound-containing medium. Include a vehicle control (medium with the same concentration of solvent used for this compound). Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).
II. Annexin V and Propidium Iodide (PI) Staining for Flow Cytometry
This protocol is a general guideline and may need to be optimized for specific cell types and experimental conditions.
Materials:
-
Annexin V-FITC (or other fluorochrome conjugates)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer (typically contains HEPES, NaCl, and CaCl2)
-
Phosphate-Buffered Saline (PBS), Ca2+ and Mg2+ free
-
Flow cytometry tubes
-
Micropipettes and tips
-
Centrifuge
Procedure:
-
Cell Harvesting:
-
Suspension cells: Gently transfer the cell suspension to a centrifuge tube.
-
Adherent cells: Carefully aspirate the culture medium. Wash the cells once with PBS. Detach the cells using a gentle, non-enzymatic cell dissociation solution or trypsin. Inactivate trypsin with a complete medium, then transfer the cell suspension to a centrifuge tube.
-
-
Cell Washing: Centrifuge the cell suspension at 300-400 x g for 5 minutes at room temperature. Carefully aspirate the supernatant and resuspend the cell pellet in 1 mL of cold PBS. Repeat the wash step.
-
Cell Resuspension: After the final wash, resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (containing approximately 1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC to the cell suspension.
-
Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.
-
Add 5 µL of PI staining solution to the cell suspension.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining.
Flow Cytometer Setup and Gating Strategy:
-
Instrument Setup: Use appropriate laser lines and filters for the chosen fluorochromes (e.g., 488 nm excitation for FITC and PI).
-
Compensation: Use single-stained controls (cells stained with only Annexin V-FITC and cells stained with only PI) to set up proper fluorescence compensation to correct for spectral overlap.
-
Gating:
-
Create a forward scatter (FSC) vs. side scatter (SSC) dot plot to gate on the main cell population and exclude debris.
-
From the gated cell population, create a dot plot of Annexin V-FITC fluorescence vs. PI fluorescence.
-
Establish four quadrants to distinguish between:
-
Lower-Left (Annexin V- / PI-): Viable cells
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-Left (Annexin V- / PI+): Primarily necrotic cells (or cells with compromised membrane integrity due to mechanical stress)
-
-
Data Presentation
The following tables present hypothetical quantitative data to illustrate the expected results from flow cytometry analysis of a cancer cell line treated with this compound. Actual results will vary depending on the cell line, this compound concentration, and incubation time.
Table 1: Dose-Dependent Effect of this compound on Apoptosis after 48 hours
| This compound (nM) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| 0 (Control) | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| 1 | 85.6 ± 3.5 | 8.9 ± 1.2 | 5.5 ± 0.9 |
| 10 | 60.3 ± 4.2 | 25.1 ± 2.5 | 14.6 ± 1.8 |
| 100 | 25.8 ± 5.1 | 40.7 ± 3.9 | 33.5 ± 4.2 |
Table 2: Time-Course of Apoptosis Induction by this compound (10 nM)
| Incubation Time (hours) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| 0 | 96.1 ± 1.8 | 2.1 ± 0.4 | 1.8 ± 0.3 |
| 24 | 75.4 ± 3.3 | 15.8 ± 2.1 | 8.8 ± 1.5 |
| 48 | 60.3 ± 4.2 | 25.1 ± 2.5 | 14.6 ± 1.8 |
| 72 | 40.1 ± 5.6 | 30.5 ± 4.1 | 29.4 ± 3.7 |
Conclusion
The protocols and information provided in these application notes offer a comprehensive guide for the analysis of this compound-induced apoptosis using flow cytometry. The Annexin V/PI staining method is a robust and reliable technique for quantifying the percentage of viable, early apoptotic, and late apoptotic/necrotic cells, thereby providing critical data for the evaluation of this compound's anticancer activity. The presented signaling pathway and experimental workflow diagrams serve as valuable visual aids for understanding the mechanism of action and the experimental design. This information is intended to support researchers and scientists in the fields of cancer biology and drug development in their efforts to further characterize the therapeutic potential of this compound.
References
Application of Soblidotin in VEGF-Secreting Tumor Models: A Detailed Guide for Researchers
Abstract
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of Soblidotin (formerly known as TZT-1027 or Auristatin PE), a potent microtubule-depolymerizing agent, in preclinical models of vascular endothelial growth factor (VEGF)-secreting tumors. This compound exhibits a dual mechanism of action, combining direct cytotoxicity against tumor cells with a powerful anti-vascular effect that disrupts the tumor's blood supply. This makes it a particularly promising therapeutic agent for highly vascularized, VEGF-driven cancers. This guide summarizes key quantitative data, provides detailed experimental protocols for in vitro and in vivo studies, and includes visualizations of the relevant signaling pathways and experimental workflows.
Introduction
Vascular Endothelial Growth Factor (VEGF) is a critical signaling protein that promotes angiogenesis, the formation of new blood vessels. In the context of cancer, many tumors secrete high levels of VEGF to establish a dedicated blood supply, which is essential for their growth, invasion, and metastasis.[1][2] Targeting the VEGF signaling pathway has therefore become a cornerstone of modern cancer therapy.[3]
This compound is a synthetic analog of dolastatin 10 that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.[4] Beyond its direct cytotoxic effects on cancer cells, this compound demonstrates a potent anti-vascular activity.[5][6][7] It specifically targets the tumor vasculature, causing a rapid disruption of endothelial cell microtubules, leading to increased vascular permeability, vascular shutdown, and subsequent tumor necrosis.[1][7] This dual action makes this compound particularly effective in tumors that are highly dependent on VEGF-mediated angiogenesis.
Mechanism of Action
This compound exerts its anti-tumor effects through two primary mechanisms:
-
Direct Cytotoxicity: As a tubulin inhibitor, this compound disrupts microtubule dynamics in rapidly dividing cancer cells. This interference with the mitotic spindle leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis.[4]
-
Anti-vascular Effects: this compound has a profound impact on the tumor microvasculature. It disrupts the microtubule cytoskeleton of endothelial cells, leading to changes in cell shape and a breakdown of endothelial cell junctions.[1] This results in increased vascular permeability, leakage of blood components into the tumor interstitium, and a rapid shutdown of tumor blood flow.[1][5] In VEGF-secreting tumors, where the vasculature is already often immature and leaky, this compound's effects are potentiated.[1]
dot
Caption: this compound's dual mechanism of action in VEGF-secreting tumors.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy of this compound in relevant tumor models.
Table 1: In Vitro Activity of this compound
| Cell Line | Assay Type | Parameter | Value | Reference |
| Various Human Cancer Cell Lines | Growth Inhibition | IC50 | 1 x 10⁻¹² to 1 x 10⁻⁹ g/mL | [1] |
| Human Umbilical Vein Endothelial Cells (HUVEC) | Tube Formation | Inhibition | 0.01 - 10 ng/mL | [8] |
| Human Umbilical Vein Endothelial Cells (HUVEC) | Vascular Permeability | Significant Increase | 10⁻⁷ g/mL | [1][7] |
Table 2: In Vivo Efficacy of this compound
| Tumor Model | Animal Model | Treatment | Parameter | Result | Reference |
| MX-1 Human Breast Cancer Xenograft | Nude Mice | 0.5 mg/kg, single i.v. | Tumor Growth Inhibition Rate | 70% | [5] |
| MX-1 Human Breast Cancer Xenograft | Nude Mice | 1.0 mg/kg, single i.v. | Tumor Growth Inhibition Rate | 100% | [5] |
| MX-1 Human Breast Cancer Xenograft | Nude Mice | 2.0 mg/kg, single i.v. | Tumor Growth | Complete Regression | [5] |
| Colon26 Adenocarcinoma | Mice | 2.0 mg/kg, single i.v. | Tumor Blood Flow Reduction (1h) | 65.9% | [1] |
| Colon26 Adenocarcinoma | Mice | 2.0 mg/kg, single i.v. | Tumor Blood Flow Reduction (6h) | 86.6% | [1] |
| SBC-3/VEGF Human Lung Cancer | Nude Mice | Not specified | Antitumor Activity | Potent | [4][6] |
Experimental Protocols
This section provides detailed protocols for key experiments to evaluate the efficacy of this compound in VEGF-secreting tumor models.
In Vitro Cell Viability (MTT Assay)
This protocol is for determining the cytotoxic effect of this compound on cancer cells or endothelial cells.
Materials:
-
96-well plates
-
VEGF-secreting cancer cells (e.g., SBC-3/VEGF) or endothelial cells (e.g., HUVEC)
-
Complete cell culture medium
-
This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Workflow for an in vivo tumor growth inhibition study.
Conclusion
This compound is a potent anti-tumor agent with a compelling dual mechanism of action that makes it highly suitable for the treatment of VEGF-secreting tumors. Its ability to both directly kill cancer cells and destroy the tumor's vascular network provides a powerful two-pronged attack. The protocols and data presented in this document offer a comprehensive guide for researchers to effectively design and execute preclinical studies to further investigate the therapeutic potential of this compound in this context. Careful consideration of the experimental models and endpoints will be crucial for advancing our understanding of this promising anti-cancer agent.
References
- 1. Antivascular effects of TZT‐1027 (this compound) on murine Colon26 adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of the antivascular and cytotoxic activities of TZT-1027 (this compound) with those of other anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Antitumor activity of TZT-1027 (this compound) against vascular endothelial growth factor-secreting human lung cancer in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tumor‐specific antivascular effect of TZT‐1027 (this compound) elucidated by magnetic resonance imaging and confocal laser scanning microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antitumor activity of TZT‐1027 (this compound) against vascular endothelial growth factor‐secreting human lung cancer in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antivascular effects of TZT-1027 (this compound) on murine Colon26 adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antiangiogenic activity of TZT-1027 (this compound) on chick chorioallantoic membrane and human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Soblidotin Combination Therapy Studies
Introduction
Soblidotin (also known as TZT-1027 or Auristatin PE) is a potent synthetic derivative of dolastatin 10, an antineoplastic agent isolated from the sea hare Dolabella auricularia.[1][2] Its primary mechanism of action is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent induction of caspase-dependent apoptosis.[1][2][3] this compound has also demonstrated significant antivascular effects, capable of disrupting tumor microvessels and causing hemorrhagic necrosis.[1][4]
Given its potent cytotoxic and antivascular activities, this compound is a promising candidate for combination therapies. Combining this compound with other anticancer agents that have different mechanisms of action can potentially lead to synergistic effects, overcome drug resistance, and reduce toxicity by allowing for lower doses of each agent.[5][6] These application notes provide a comprehensive framework and detailed protocols for the preclinical evaluation of this compound in combination with other therapeutic agents.
Mechanism of Action: this compound-Induced Cell Cycle Arrest and Apoptosis
This compound exerts its anticancer effects by targeting the tubulin-microtubule equilibrium. This disruption is a key event that triggers a cascade of cellular responses culminating in programmed cell death.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | C39H67N5O6 | CID 6918315 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ar.iiarjournals.org [ar.iiarjournals.org]
- 4. Tumor-specific antivascular effect of TZT-1027 (this compound) elucidated by magnetic resonance imaging and confocal laser scanning microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative Methods for Assessing Drug Synergism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overview of ADC-Based Combination Therapies | Biopharma PEG [biochempeg.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Soblidotin Resistance in Cancer Chemotherapy
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with Soblidotin, a potent anti-cancer agent.
Troubleshooting Guide
This guide addresses common issues observed during this compound-based cancer chemotherapy experiments.
1. Issue: Reduced this compound Efficacy in Cancer Cell Lines Over Time
Possible Cause: Development of acquired resistance in the cancer cell line.
Troubleshooting Steps:
-
Confirm Resistance: Perform a dose-response assay to compare the half-maximal inhibitory concentration (IC50) of this compound in the suspected resistant cell line with the parental, sensitive cell line. A significant increase in the IC50 value indicates acquired resistance.
-
Investigate Mechanism:
-
ABC Transporter Expression: Analyze the expression levels of ABC transporters, particularly P-glycoprotein (ABCB1), in both sensitive and resistant cell lines using techniques like Western blotting or qRT-PCR. While this compound is less affected by ABCB1 overexpression than other tubulin inhibitors, it can still contribute to resistance.[1] There is currently no evidence to suggest that BCRP (ABCG2) or MRP1 (ABCC1) are involved in this compound resistance.[1]
-
Tubulin Mutations: Sequence the β-tubulin gene in resistant cells to identify potential mutations that may alter this compound binding. Mutations in the tubulin gene are a known mechanism of resistance to other microtubule-targeting agents.
-
-
Strategies to Overcome Resistance:
-
Combination Therapy: Co-administer this compound with an ABCB1 inhibitor to potentially restore sensitivity in cells overexpressing this transporter.
-
Alternative Agents: If resistance is confirmed and the mechanism is identified, consider switching to a different class of chemotherapeutic agents that are not substrates for the identified resistance mechanism.
-
2. Issue: High Variability in Experimental Results with this compound
Possible Cause: Inconsistent experimental conditions or cell line instability.
Troubleshooting Steps:
-
Standardize Cell Culture: Ensure consistent cell passage numbers, confluency at the time of treatment, and media composition.
-
Verify Drug Concentration: Prepare fresh this compound solutions for each experiment and verify the concentration.
-
Optimize Assay Conditions: For cell viability assays, optimize seeding density and incubation times to ensure logarithmic growth of control cells throughout the experiment.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a synthetic derivative of dolastatin 10 and acts as a potent inhibitor of tubulin polymerization.[1] By disrupting microtubule dynamics, it leads to cell cycle arrest at the G2/M phase and induces apoptosis in cancer cells.
Q2: My cancer cell line shows resistance to other tubulin inhibitors like paclitaxel. Will it also be resistant to this compound?
A2: Not necessarily. This compound has been shown to be effective against cancer cell lines that are resistant to other microtubule inhibitors, such as those overexpressing P-glycoprotein (ABCB1).[1] However, some level of cross-resistance may be observed in cell lines with very high levels of ABCB1 expression.
Q3: How can I develop a this compound-resistant cancer cell line for my research?
A3: A common method is to culture the parental cancer cell line in the continuous presence of this compound, starting with a low concentration (e.g., the IC20) and gradually increasing the concentration in a stepwise manner as the cells adapt and become more resistant. The entire process can take several months.
Q4: What are the known mechanisms of resistance to this compound?
A4: The primary documented mechanism that can contribute to reduced this compound sensitivity is the overexpression of the ABCB1 (P-glycoprotein) efflux pump, although its effect is less pronounced compared to other tubulin inhibitors.[1] Based on resistance mechanisms to other microtubule-targeting drugs, it is also hypothesized that mutations in the β-tubulin gene could confer resistance to this compound by altering the drug-binding site.
Q5: Are there strategies to overcome this compound resistance in a laboratory setting?
A5: Yes. For resistance mediated by ABCB1 overexpression, co-treatment with an ABCB1 inhibitor may restore this compound sensitivity. For hypothesized tubulin-based resistance, combination therapy with drugs that have a different mechanism of action could be a viable strategy.
Data Presentation
Table 1: Hypothetical Dose-Response Data for this compound in Sensitive and Resistant Cancer Cell Lines
| Cell Line | This compound Concentration (nM) | Percent Viability | IC50 (nM) |
| Parental (Sensitive) | 0.1 | 98 | 5 |
| 1 | 85 | ||
| 5 | 52 | ||
| 10 | 25 | ||
| 50 | 5 | ||
| Resistant | 1 | 95 | 50 |
| 10 | 80 | ||
| 50 | 55 | ||
| 100 | 30 | ||
| 500 | 10 |
Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Cancer Cell Line
-
Determine Initial this compound Concentration: Perform a dose-response assay to determine the IC20 (concentration that inhibits 20% of cell growth) of this compound in the parental cancer cell line.
-
Continuous Exposure: Culture the parental cells in media containing this compound at the IC20 concentration.
-
Monitor Cell Growth: Monitor the cells for growth. Initially, a significant portion of the cells may die. Allow the surviving cells to repopulate the culture vessel.
-
Stepwise Dose Escalation: Once the cells are growing steadily in the presence of the initial this compound concentration, increase the drug concentration by a factor of 1.5 to 2.
-
Repeat and Expand: Repeat steps 3 and 4, gradually increasing the this compound concentration. This process may take 6-12 months.
-
Characterize Resistant Line: Once a cell line is established that can proliferate in a significantly higher concentration of this compound, characterize its level of resistance by determining its IC50 and comparing it to the parental line.
Protocol 2: Assessment of this compound IC50 using MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium and add them to the wells. Include wells with untreated cells as a control.
-
Incubation: Incubate the plate for a period that allows for at least two cell doublings in the control wells (typically 48-72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance of each well at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the untreated control. Plot the percent viability against the logarithm of the this compound concentration and use a non-linear regression model to determine the IC50 value.
Visualizations
Caption: this compound's mechanism of action.
Caption: Mechanisms of this compound resistance.
Caption: Workflow for studying this compound resistance.
References
Troubleshooting poor Soblidotin solubility for in vitro assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Soblidotin. The following information is intended to help users overcome common challenges, particularly those related to solubility, during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as Auristatin PE or TZT-1027, is a synthetic analog of dolastatin 10.[1] It is a potent anti-cancer agent that functions as a tubulin polymerization inhibitor. By disrupting microtubule dynamics, this compound leads to cell cycle arrest, primarily in the G2/M phase, and subsequently induces apoptosis (programmed cell death).[2][3][4]
Q2: I am observing very low potency of this compound in my in vitro assay. What could be the issue?
A2: One of the most common reasons for lower-than-expected potency of this compound in in vitro assays is poor solubility. This compound is practically insoluble in aqueous solutions, and if not properly dissolved, the actual concentration of the compound available to the cells will be significantly lower than the nominal concentration. Refer to the troubleshooting guide below for a step-by-step approach to address this issue.
Q3: What is the recommended solvent for preparing this compound stock solutions?
A3: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing this compound stock solutions. This compound exhibits high solubility in DMSO.
Q4: What is the maximum concentration of DMSO that is safe for my cells in culture?
A4: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. A final concentration of 0.1% DMSO is generally considered safe for most cell lines. However, some robust cell lines may tolerate up to 0.5%. It is crucial to perform a vehicle control experiment (treating cells with the highest concentration of DMSO used in your assay) to ensure that the solvent itself is not affecting cell viability or the experimental readout.
Q5: My this compound solution in DMSO appears cloudy or has visible precipitate. What should I do?
A5: If you observe cloudiness or precipitate in your this compound stock solution, it indicates that the compound is not fully dissolved. You can try the following:
-
Sonication: Place the vial in an ultrasonic bath for a few minutes.
-
Gentle Warming: Gently warm the solution to 37°C.
-
Vortexing: Vortex the solution for a short period.
If the precipitate persists, it is recommended to filter the solution through a 0.22 µm syringe filter before use to remove any undissolved particles that could interfere with your assay. However, be aware that this will lower the actual concentration of the dissolved this compound.
Q6: How should I store my this compound stock solution?
A6: this compound is unstable in solution. It is highly recommended to prepare fresh solutions for each experiment. If short-term storage is necessary, aliquot the stock solution into single-use vials and store at -20°C or -80°C for no longer than one month. Avoid repeated freeze-thaw cycles.
This compound Solubility Data
The following table summarizes the solubility of this compound in various solvents.
| Solvent | Solubility | Notes |
| Water | < 0.1 mg/mL (practically insoluble) | Not recommended for stock solution preparation. |
| DMSO (Dimethyl Sulfoxide) | 100 mg/mL (142.45 mM) | Recommended for stock solution preparation. Use of ultrasonication is advised. |
| 10% DMSO in 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (3.56 mM) | A clear solution can be achieved. This may be an option for reducing final DMSO concentration in assays. |
| 10% DMSO in 90% Corn Oil | ≥ 2.5 mg/mL (3.56 mM) | Primarily used for in vivo studies, but illustrates the use of co-solvents. |
| 0.05 M Sodium Lactate Buffer (pH 4.5) | Soluble (concentration not specified) | Used for in vivo administration, but the acidic pH may not be suitable for all in vitro assays. |
Experimental Protocol: Cell Viability (MTT) Assay with this compound
This protocol provides a general guideline for determining the IC50 of this compound in a cancer cell line using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Preparation of this compound Stock Solution:
-
Aseptically prepare a 10 mM stock solution of this compound in 100% DMSO. For example, to make 1 mL of a 10 mM stock, dissolve 7.02 mg of this compound (MW: 701.98 g/mol ) in 1 mL of DMSO.
-
Vortex and sonicate until the solution is clear.
-
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Preparation of this compound Working Solutions (Serial Dilutions):
-
Perform serial dilutions of the 10 mM this compound stock solution in complete culture medium to obtain the desired final concentrations for your assay.
-
Important: Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and non-toxic to the cells (ideally ≤ 0.1%). For example, if your highest this compound concentration is 100 nM, you can make a 10 µM intermediate dilution in medium (a 1:1000 dilution of the 10 mM stock, resulting in 0.1% DMSO), and then perform serial dilutions from this intermediate stock.
-
-
Cell Treatment:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound working solutions to the respective wells.
-
Include wells for a vehicle control (medium with the same final DMSO concentration as the treated wells) and a blank control (medium only).
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the logarithm of the this compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
-
Troubleshooting Guide & Visualizations
Poor solubility of this compound can lead to inaccurate and irreproducible results. The following flowchart provides a step-by-step guide to troubleshoot these issues.
Caption: A flowchart to guide researchers in troubleshooting poor this compound solubility.
The following diagram illustrates the potential impact of poor this compound solubility on a simplified signaling pathway leading to apoptosis.
Caption: A diagram showing how poor solubility reduces the effective concentration of this compound.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. ar.iiarjournals.org [ar.iiarjournals.org]
- 3. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A review of research progress of antitumor drugs based on tubulin targets - PMC [pmc.ncbi.nlm.nih.gov]
Improving the therapeutic index of Soblidotin in combination therapy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with Soblidotin in combination therapy.
Troubleshooting Guides
This section addresses specific issues that may arise during preclinical experiments with this compound, particularly in combination studies.
Issue 1: Unexpectedly High Toxicity or Animal Morbidity in In Vivo Studies
-
Question: We are observing significant weight loss, lethargy, and mortality in our animal models treated with this compound in combination with other chemotherapeutics, even at doses reported in the literature. What could be the cause, and how can we mitigate this?
-
Answer:
-
Potential Cause 1: Neutropenia. this compound's dose-limiting toxicity is neutropenia. This can be exacerbated when combined with other myelosuppressive agents like cisplatin, gemcitabine, or docetaxel. Severe neutropenia can lead to opportunistic infections and sepsis, contributing to morbidity.
-
Troubleshooting Steps:
-
Monitor Absolute Neutrophil Count (ANC): Perform regular blood counts (e.g., via tail vein sampling) to monitor ANC. A significant drop in neutrophils below the normal range for the specific animal model is indicative of severe neutropenia.
-
Staggered Dosing: As demonstrated in preclinical studies, sequential administration of this compound and the combination agent can be more effective and potentially less toxic than simultaneous administration.[1] Consider administering the combination agent 24 hours before this compound.
-
Dose Reduction: If severe toxicity persists, a dose reduction of this compound and/or the combination agent may be necessary.
-
Supportive Care: In a preclinical setting, ensure a sterile environment and provide supportive care as per your institution's animal care and use committee guidelines to minimize infection risk in potentially neutropenic animals. The use of prophylactic antibiotics may be considered in consultation with a veterinarian.
-
Consider G-CSF: For severe, persistent neutropenia, the use of Granulocyte Colony-Stimulating Factor (G-CSF) can be explored to stimulate neutrophil recovery.
-
-
Issue 2: Lack of Synergy or Additive Effect in Combination Therapy
-
Question: Our in vitro or in vivo experiments are not showing the expected synergistic or additive effects when combining this compound with another anticancer agent. What are the possible reasons?
-
Answer:
-
Potential Cause 1: Inappropriate Dosing Schedule. The timing of drug administration is critical for achieving synergy.
-
Troubleshooting Steps:
-
Optimize Dosing Sequence: Preclinical studies have shown that sequential administration, particularly when the combined drug is given before this compound, can result in the most potent antitumor efficacy.[1] Test different schedules (e.g., combination agent 24 hours before this compound, this compound 24 hours before, and simultaneous administration) to determine the optimal sequence for your specific combination and cancer model.
-
-
Potential Cause 2: Suboptimal Drug Concentrations/Ratios. The synergistic effect of a drug combination is often dependent on the concentrations and ratios of the individual agents.
-
Troubleshooting Steps:
-
In Vitro Combination Matrix Study: Conduct a checkerboard assay with a range of concentrations for both this compound and the combination agent to identify synergistic ratios. This can be analyzed using methods like the Combination Index (CI) to quantify synergy.
-
-
Potential Cause 3: Cell Line or Tumor Model Resistance. The specific cancer cell line or tumor model may have intrinsic or acquired resistance mechanisms to one or both of the drugs.
-
Troubleshooting Steps:
-
Characterize Your Model: Ensure your chosen model is sensitive to both this compound and the combination agent individually before proceeding with combination studies.
-
Investigate Resistance Mechanisms: If resistance is suspected, you may need to investigate potential mechanisms, such as the expression of drug efflux pumps (though this compound is noted to be less affected by P-glycoprotein overexpression than other tubulin inhibitors).
-
-
Frequently Asked Questions (FAQs)
-
Question 1: What is the mechanism of action of this compound?
-
Answer: this compound (also known as TZT-1027) is a synthetic derivative of dolastatin 10. It functions as a microtubule-destabilizing agent by inhibiting tubulin polymerization. This disruption of the microtubule network leads to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis. This compound has also been shown to have antivascular effects.
-
-
Question 2: Which anticancer agents have shown synergy with this compound in preclinical studies?
-
Answer: Preclinical studies have demonstrated significant synergistic effects when this compound is combined with cisplatin, gemcitabine, irinotecan hydrochloride, and docetaxel.[1]
-
-
Question 3: What is the recommended administration schedule for this compound in combination therapy in preclinical models?
-
Answer: While the optimal schedule may vary depending on the specific combination and tumor model, studies have shown that sequential administration, particularly with the partner chemotherapeutic agent administered 24 hours prior to this compound, often yields the most potent antitumor activity.[1]
-
-
Question 4: What are the known dose-limiting toxicities of this compound?
-
Answer: In Phase I clinical trials, the major dose-limiting toxicity of this compound was neutropenia.
-
-
Question 5: How can I quantify the synergistic effects of this compound in combination with another drug in vitro?
-
Answer: The most common method is to perform a checkerboard assay where cells are treated with a matrix of concentrations of both drugs. The resulting cell viability data can be analyzed using software that calculates the Combination Index (CI). A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.
-
Data Presentation
Table 1: Summary of In Vivo Efficacy of this compound Combination Therapy in Murine Models
| Combination Agent | Tumor Model | Administration Schedule | Key Efficacy Outcome | Reference |
| Cisplatin (CDDP) | P388 leukemia ascites | Sequential (CDDP 24h before this compound) | Significant increase in lifespan | [1] |
| Gemcitabine (GEM) | P388 leukemia ascites | Sequential (GEM 24h before this compound) | Significant increase in lifespan | [1] |
| Irinotecan (CPT-11) | P388 leukemia ascites | Sequential (CPT-11 24h before this compound) | Significant increase in lifespan | [1] |
| Cisplatin (CDDP) | A549 solid tumor | Sequential (CDDP 24h before this compound) | Significant inhibition of tumor growth | [1] |
| Gemcitabine (GEM) | A549 solid tumor | Sequential (GEM 24h before this compound) | Significant inhibition of tumor growth | [1] |
| Docetaxel (DTX) | A549 solid tumor | Sequential (DTX 24h before this compound) | Significant inhibition of tumor growth | [1] |
Note: "Significant" indicates a statistically significant improvement compared to monotherapy as reported in the cited literature. Specific quantitative data on the percentage of tumor growth inhibition or lifespan increase from this comparative study were not detailed in the source.
Table 2: this compound Monotherapy Antitumor Activity
| Tumor Model | Efficacy Outcome | Reference |
| Colon 26 adenocarcinoma | >80% tumor growth inhibitory response | |
| M5076 reticulum cell sarcoma | >80% tumor growth inhibitory response | |
| B16 melanoma | >80% tumor growth inhibitory response |
Experimental Protocols
1. In Vivo this compound Combination Therapy in a Xenograft Mouse Model
-
Objective: To evaluate the in vivo efficacy and toxicity of this compound in combination with another anticancer agent.
-
Methodology:
-
Cell Culture and Implantation: Culture a human cancer cell line of interest (e.g., A549 non-small cell lung cancer) under standard conditions. Harvest and resuspend the cells in an appropriate medium (e.g., PBS or Matrigel). Subcutaneously implant the cells into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers at regular intervals.
-
Treatment Groups: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups, including:
-
Vehicle control
-
This compound monotherapy
-
Combination agent monotherapy
-
This compound + combination agent (testing different schedules, e.g., simultaneous and sequential).
-
-
Drug Administration: Administer this compound and the combination agent via an appropriate route (e.g., intravenous injection). For sequential administration, a 24-hour interval between drug administrations has been shown to be effective.[1]
-
Efficacy and Toxicity Assessment:
-
Continue to measure tumor volume throughout the study.
-
Monitor animal body weight and overall health daily.
-
At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
-
Conduct periodic blood sampling to monitor for hematological toxicities, particularly neutropenia.
-
-
2. In Vitro Synergy Assessment using a Checkerboard Assay
-
Objective: To determine if this compound and a combination agent have a synergistic, additive, or antagonistic effect on cancer cell viability in vitro.
-
Methodology:
-
Cell Plating: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of this compound and the combination agent.
-
Treatment: Treat the cells with a matrix of drug concentrations, including each drug alone and in combination at various ratios. Include vehicle-only control wells.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Viability Assay: Assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.
-
Data Analysis: Calculate the percentage of cell viability for each condition relative to the vehicle control. Use software such as CompuSyn to calculate the Combination Index (CI).
-
Visualizations
Caption: this compound's mechanism of action and downstream signaling.
Caption: Workflow for evaluating this compound combination therapy.
References
Navigating Soblidotin-Associated Off-Target Effects in Preclinical Research: A Technical Support Guide
FOR IMMEDIATE RELEASE
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for understanding and mitigating potential off-target effects of Soblidotin in preclinical models. This compound (also known as TZT-1027 or Auristatin PE) is a potent synthetic derivative of dolastatin 10 that functions as a tubulin polymerization inhibitor, leading to cell cycle arrest and apoptosis.[1][2][3] While its potent anti-tumor activity is well-documented, addressing potential off-target effects is crucial for accurate data interpretation and successful preclinical development, both when used as a standalone agent and as a payload in an antibody-drug conjugate (ADC).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and how does this relate to on-target and off-target effects?
A1: this compound's primary on-target mechanism is the inhibition of tubulin polymerization.[1][2] This disruption of microtubule dynamics leads to G2/M phase cell cycle arrest and subsequent apoptosis in rapidly dividing cells.[4]
-
On-target effects occur in cells that are intended to be killed, primarily cancer cells. However, on-target toxicity can also occur in healthy, rapidly proliferating cells, such as hematopoietic stem cells, which can explain side effects like neutropenia observed in clinical trials.[4]
-
Off-target effects , in the context of this compound as a small molecule, would refer to interactions with cellular components other than tubulin, leading to unintended biological consequences. When used as an ADC payload, off-target toxicity can also refer to the premature release of this compound from the antibody, leading to systemic exposure and effects on non-target tissues.[5]
Q2: We are observing significant toxicity in our animal models at doses where we don't see optimal anti-tumor efficacy. Could this be due to off-target effects?
A2: This is a common challenge in preclinical development. The observed toxicity could stem from several factors:
-
On-target, off-tumor toxicity: this compound's potent anti-mitotic activity can affect healthy proliferating cells. The dose required for tumor regression may be close to the maximum tolerated dose.
-
Off-target toxicity of this compound: While specific molecular off-targets of this compound are not extensively documented in publicly available literature, all small molecules have the potential for off-target interactions.
-
ADC-specific off-target effects: If using this compound as an ADC payload, premature cleavage of the linker in circulation can release the payload, leading to systemic toxicity.[5] The stability of the linker is a critical factor to evaluate.[6]
-
Antivascular effects: this compound has demonstrated potent antivascular effects, which could contribute to both efficacy and toxicity.[1][7] This can lead to hemorrhagic necrosis in tumors but may also affect the vasculature of healthy tissues at high concentrations.[1]
Q3: How can we differentiate between on-target and off-target cytotoxicity in our in vitro experiments?
A3: Differentiating between on-target and off-target effects in vitro requires a multi-pronged approach:
-
Target expression modulation: Utilize cell lines with varying levels of the target antigen (if using an ADC) or cell lines engineered to overexpress or knockout tubulin isoforms to assess changes in sensitivity to this compound.
-
Rescue experiments: Attempt to rescue the cytotoxic effects by overexpressing the target protein (if a specific off-target is hypothesized).
-
Competitive binding assays: Use a labeled ligand for the suspected off-target to see if this compound can compete for binding.
-
CRISPR/Cas9 screens: Perform genome-wide CRISPR screens to identify genes that, when knocked out, confer resistance or sensitivity to this compound. This can help uncover unexpected pathways and off-targets.[8][9]
Troubleshooting Guides
Issue 1: High In Vitro Cytotoxicity in Antigen-Negative Cell Lines (for ADCs)
| Potential Cause | Troubleshooting Steps |
| Linker Instability | 1. Perform a plasma stability assay to measure the rate of payload release over time. 2. Compare the cytotoxicity of the ADC to that of the free this compound payload. Similar potency suggests premature linker cleavage. |
| Non-specific Uptake | 1. Evaluate the hydrophobicity of the ADC; highly hydrophobic ADCs can exhibit increased non-specific uptake. Consider linker modification (e.g., PEGylation) to improve hydrophilicity.[10] 2. Use a non-targeting ADC control (an antibody that does not bind to any antigen on the cells) to assess the level of non-specific killing. |
| Bystander Effect | 1. If using a cleavable linker, the released, membrane-permeable payload can kill neighboring antigen-negative cells.[11] 2. Conduct co-culture experiments with antigen-positive and antigen-negative cells to quantify the bystander killing effect. |
Issue 2: Unexpected In Vivo Toxicity (e.g., severe weight loss, organ damage)
| Potential Cause | Troubleshooting Steps |
| On-Target, Off-Tumor Toxicity | 1. Assess the expression of the target antigen in healthy tissues via immunohistochemistry (IHC) or quantitative PCR (qPCR). 2. Consider affinity modulation of the antibody to reduce binding to tissues with low antigen expression.[11] |
| Premature Payload Release | 1. Analyze plasma samples from treated animals to quantify the levels of free this compound. 2. If linker instability is confirmed, explore alternative linker chemistries with improved stability profiles.[5] |
| Off-Target Payload Toxicity | 1. Conduct comprehensive toxicology studies, including histopathology of major organs, to identify affected tissues. 2. Perform in vitro cytotoxicity assays on primary cells from relevant organs to assess direct toxicity. |
| Fc-mediated Effects | 1. The Fc portion of the antibody can interact with Fc receptors on immune cells, leading to off-target uptake and toxicity.[] 2. Consider engineering the Fc region to silence its effector functions.[] |
Data Summary
Table 1: In Vitro Activity of this compound (TZT-1027)
| Cell Line | Tumor Type | IC50 (nM) | Reference |
| WiDr | Human Colon Cancer | ~1.0 | [4] |
| P388 | Murine Leukemia | Not specified | [1] |
| HT-29 | Human Colon Cancer | Not specified | [1] |
| MX-1 | Human Breast Cancer | Not specified | [4] |
| LX-1 | Human Lung Cancer | Not specified | [4] |
| SBC-3 | Human Small Cell Lung Cancer | Not specified | [4] |
Note: Specific IC50 values for all cell lines are not consistently reported in the provided search results. The table reflects the potent activity of this compound across various tumor types.
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay for this compound-ADC
Objective: To determine the stability of the ADC and the rate of this compound release in plasma.
Methodology:
-
Incubate the this compound-ADC in plasma (human, mouse, rat) from at least three different donors at 37°C.
-
Collect aliquots at various time points (e.g., 0, 1, 6, 24, 48, 72 hours).
-
Immediately process the samples to precipitate plasma proteins and stop the reaction (e.g., with acetonitrile).
-
Analyze the supernatant using LC-MS/MS to quantify the concentration of the intact ADC and released this compound.
-
Calculate the half-life of the ADC in plasma.
Protocol 2: Bystander Killing Assay
Objective: To assess the ability of a this compound-ADC to kill neighboring antigen-negative cells.
Methodology:
-
Genetically label antigen-positive cells (e.g., with GFP) and antigen-negative cells (e.g., with mCherry).
-
Co-culture the two cell populations at a defined ratio (e.g., 1:1, 1:5, 1:10).
-
Treat the co-culture with increasing concentrations of the this compound-ADC, a non-targeting ADC control, and free this compound.
-
After a set incubation period (e.g., 72-96 hours), use flow cytometry or high-content imaging to quantify the viability of each cell population based on their fluorescent labels.
-
A significant decrease in the viability of the antigen-negative population in the presence of the this compound-ADC (compared to the non-targeting control) indicates a bystander effect.
Visualizations
Caption: Troubleshooting workflow for unexpected in vivo toxicity.
Caption: this compound-ADC mechanisms of efficacy and toxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | C39H67N5O6 | CID 6918315 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Antitumor activity of TZT-1027 (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ar.iiarjournals.org [ar.iiarjournals.org]
- 5. blog.crownbio.com [blog.crownbio.com]
- 6. Preclinical ADC Development: Challenges and Solutions | ChemPartner [chempartner.com]
- 7. Tumor-specific antivascular effect of TZT-1027 (this compound) elucidated by magnetic resonance imaging and confocal laser scanning microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. How to Optimize the Safety Profile of ADC Drugs? – Creative Biolabs ADC Blog [creative-biolabs.com]
- 11. Strategies to mitigate the on- and off-target toxicities of recombinant immunotoxins: an antibody engineering perspective - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Soblidotin Delivery: A Technical Support Center for Targeted Tumor Therapy
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers working with Soblidotin, a potent anti-tumor agent. Here, you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to facilitate your research and development efforts in refining this compound delivery for targeted tumor therapy.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges and questions that may arise during the experimental use of this compound and its various delivery formulations.
| Question | Answer & Troubleshooting Tips |
| 1. Why is my free this compound (TZT-1027) showing low solubility in aqueous buffers? | This compound is inherently hydrophobic. For in vitro assays, prepare stock solutions in an organic solvent like DMSO. For final dilutions in aqueous media, ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced artifacts. If precipitation occurs, try using a buffer containing a small amount of non-ionic surfactant or preparing a liposomal or nanoparticle formulation to improve aqueous dispersibility. |
| 2. I'm observing inconsistent drug-to-antibody ratios (DAR) in my this compound-ADC conjugations. What could be the cause? | Inconsistent DAR can result from several factors: 1. Antibody Purity: Ensure your antibody is highly pure (>95%) and free of other proteins like BSA that can compete for conjugation. 2. Reaction Conditions: Optimize reaction parameters such as pH, temperature, and incubation time. 3. Linker Stability: Use fresh, high-quality linkers. Some linkers are sensitive to hydrolysis. 4. Incomplete Reduction (for thiol-based conjugation): Ensure complete reduction of antibody disulfide bonds by optimizing the reducing agent concentration and reaction time. |
| 3. My this compound-ADC shows high off-target toxicity in vivo. How can I mitigate this? | Off-target toxicity is often due to premature drug release. Consider the following: 1. Linker Stability: Use more stable linkers that are specifically designed for cleavage within the tumor microenvironment (e.g., by specific enzymes like cathepsin B). 2. Hydrophobicity: The hydrophobicity of the auristatin payload can contribute to off-target effects. Consider using more hydrophilic auristatin derivatives if available. 3. DAR: A lower DAR can sometimes reduce off-target toxicity. |
| 4. My nanoparticle/liposomal formulation of this compound is unstable and aggregates over time. What can I do? | Aggregation can be caused by improper formulation. 1. Surface Modification: For nanoparticles, PEGylation can improve stability and reduce aggregation. 2. Lipid Composition: For liposomes, optimizing the lipid composition (e.g., including cholesterol) can enhance membrane rigidity and stability. 3. Storage Conditions: Store formulations at the recommended temperature (often 4°C) and protect from light. Avoid freeze-thaw cycles unless the formulation is designed for it. |
| 5. How can I quantify the release of this compound from my delivery system? | Several methods can be used: 1. Dialysis: Place the formulation in a dialysis bag against a release buffer and quantify the amount of this compound that diffuses out over time using HPLC. 2. Centrifugal Ultrafiltration: Separate the released drug from the delivery system by centrifugation through a filter with an appropriate molecular weight cutoff. 3. In Vitro Release Assays: Mimic physiological conditions (e.g., using lysosomal extracts) to assess drug release. Quantification is typically done by HPLC or LC-MS/MS.[1] |
| 6. I'm observing drug resistance to this compound in my cell lines. What are the potential mechanisms? | Resistance to tubulin inhibitors like this compound can arise from: 1. Overexpression of Efflux Pumps: P-glycoprotein (P-gp) can actively pump the drug out of the cell. However, this compound's efficacy is reportedly less affected by P-gp overexpression compared to other tubulin inhibitors.[2] 2. Alterations in Tubulin: Mutations in tubulin subunits can prevent this compound from binding effectively. 3. Upregulation of Anti-apoptotic Proteins: Increased expression of proteins like Bcl-2 can make cells more resistant to apoptosis. |
Data Presentation: Comparative Efficacy and Toxicity
The following tables summarize key quantitative data for this compound, providing a basis for comparing its efficacy and toxicity in different contexts.
Table 1: In Vitro Cytotoxicity of this compound (TZT-1027)
| Cell Line | Cancer Type | GI50 (ng/mL) | Reference |
| HCT116 | Human Colon Carcinoma | Varies by subline | [3] |
| PC-6 | Human Lung Cancer | Varies by subline | [3] |
| PANC-1 | Human Pancreatic Cancer | - | [3] |
| C26 | Murine Colon Cancer | Potent inhibition | [4] |
| HUVEC | Human Umbilical Vein Endothelial Cells | Potent inhibition | [4] |
Table 2: In Vivo Efficacy of this compound (TZT-1027)
| Tumor Model | Administration Route | Dose | Outcome | Reference |
| P388 Leukemia Ascites | - | - | Significant increase in lifespan when combined with CDDP, GEM, and CPT-11 | [5] |
| A549 Solid Tumor | - | - | Significant growth inhibition when combined with CDDP, GEM, and DTX | [5] |
Table 3: Clinical Trial Data for this compound (TZT-1027)
| Phase | Cancer Type | Dose | Dose-Limiting Toxicities (DLTs) | Maximum Tolerated Dose (MTD) | Recommended Phase II Dose | Reference |
| I | Advanced Solid Tumors | 0.3 - 2.1 mg/m² (weekly for 3 weeks) | Neutropenia, myalgia, constipation | 2.1 mg/m² | 1.8 mg/m² | [6][7] |
| I | Non-Small Cell Lung Cancer (NSCLC) | 0.5 - 5.6 mg/m² (every 3-4 weeks) | Neutropenia, myalgia, neuropathic pain | 4.8 mg/m² | 4.8 mg/m² | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the formulation and evaluation of this compound delivery systems.
Protocol 1: Preparation of this compound-Loaded Liposomes (General Method)
This protocol outlines a general procedure for preparing this compound-loaded liposomes using the thin-film hydration method.[9] Optimization of lipid composition and drug-to-lipid ratio is crucial for specific applications.
Materials:
-
This compound (TZT-1027)
-
Phospholipids (e.g., DSPC, Cholesterol)
-
Organic solvent (e.g., Chloroform/Methanol mixture)
-
Aqueous buffer (e.g., PBS, HEPES)
-
Rotary evaporator
-
Probe sonicator or extruder
Procedure:
-
Lipid Film Formation: Dissolve this compound and lipids in the organic solvent in a round-bottom flask.
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator under vacuum to form a thin lipid film on the flask wall.
-
Hydration: Hydrate the lipid film with the aqueous buffer by rotating the flask at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).
-
Size Reduction: To obtain unilamellar vesicles of a desired size, sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate membranes with a defined pore size.
-
Purification: Remove unencapsulated this compound by dialysis or size exclusion chromatography.
-
Characterization: Characterize the liposomes for size, zeta potential, encapsulation efficiency, and drug release profile.
Protocol 2: this compound-Antibody Conjugation (Thiol-Maleimide Chemistry)
This protocol describes a common method for conjugating this compound to an antibody via a maleimide-containing linker.
Materials:
-
Monoclonal antibody (mAb)
-
This compound with a maleimide-activated linker
-
Reducing agent (e.g., TCEP)
-
Conjugation buffer (e.g., PBS, pH 7.2-7.4)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Purification system (e.g., size exclusion chromatography)
Procedure:
-
Antibody Reduction: Partially reduce the interchain disulfide bonds of the mAb using a controlled amount of reducing agent to generate free thiol groups.
-
Conjugation: Immediately react the reduced mAb with the maleimide-activated this compound linker. The maleimide group will react with the free thiol groups on the antibody.
-
Quenching: Stop the reaction by adding a quenching reagent to cap any unreacted maleimide groups.
-
Purification: Purify the this compound-ADC from unconjugated drug and other reactants using size exclusion chromatography.
-
Characterization: Characterize the ADC for drug-to-antibody ratio (DAR), purity, and binding affinity to its target antigen.
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is for assessing the cytotoxic effect of this compound formulations on cancer cell lines.[2][3]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound formulation (free drug, ADC, nanoparticles, etc.)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with serial dilutions of the this compound formulation and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.
Visualizations: Signaling Pathways and Workflows
The following diagrams, created using Graphviz (DOT language), illustrate key processes related to this compound's mechanism of action and experimental workflows.
Caption: this compound's mechanism of action leading to apoptosis.
Caption: General workflow for the development of a this compound-ADC.
Caption: A logical approach to troubleshooting inconsistent experimental results.
References
- 1. researchgate.net [researchgate.net]
- 2. Antitumor activity of TZT-1027 (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ar.iiarjournals.org [ar.iiarjournals.org]
- 4. Comparison of the antivascular and cytotoxic activities of TZT-1027 (this compound) with those of other anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Combination effect of TZT-1027 (this compound) with other anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Phase I study of TZT-1027, a novel synthetic dolastatin 10 derivative and inhibitor of tubulin polymerization, given weekly to advanced solid tumor patients for 3 weeks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phase I study of TZT-1027, a novel synthetic dolastatin 10 derivative, for the treatment of patients with non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
Adjusting Soblidotin treatment protocols for different tumor types
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on adjusting Soblidotin (also known as TZT-1027) treatment protocols for various tumor types. The information is presented in a question-and-answer format, supplemented with troubleshooting guides, detailed experimental protocols, and data summaries to facilitate your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a synthetic derivative of dolastatin 10 that acts as a potent inhibitor of tubulin polymerization.[1] By binding to tubulin, it disrupts the formation of microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape. This disruption leads to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis (programmed cell death).[2] Additionally, this compound exhibits a potent anti-vascular effect, damaging tumor vasculature and leading to hemorrhagic necrosis within the tumor.[3]
Q2: How does the sensitivity to this compound vary across different cancer cell lines?
A2: The sensitivity to this compound can vary significantly among different cancer cell lines. This variability can be influenced by factors such as the expression levels of multidrug resistance proteins and the intrinsic proliferation rate of the cells. For example, this compound has shown high susceptibility in human pancreatic epithelioid carcinoma (PANC-1) and human colon cancer (HCT116 and PC-6) cell lines.[2] The table below summarizes the in vitro growth inhibitory effects of this compound on various human cancer cell lines.
Q3: My cancer cell line appears resistant to this compound. What are the potential mechanisms of resistance?
A3: Resistance to tubulin-binding agents like this compound can arise from several mechanisms:
-
Overexpression of Efflux Pumps: P-glycoprotein (P-gp), a multidrug resistance protein, can actively pump this compound out of the cancer cell, reducing its intracellular concentration and efficacy. However, this compound's growth-inhibitory effect is less affected by P-glycoprotein overexpression compared to other tubulin inhibitors like vincristine and paclitaxel.[1] It is also not significantly affected by the overexpression of breast cancer resistance protein (BCRP) or multidrug resistance-associated protein (MRP).[1][2]
-
Alterations in Tubulin: Mutations in the tubulin protein itself or changes in the expression of different tubulin isotypes can reduce the binding affinity of this compound.
-
Activation of Pro-Survival Signaling Pathways: Upregulation of anti-apoptotic proteins or other survival pathways can counteract the apoptotic signals induced by this compound.
Q4: Are there established starting doses for preclinical in vivo studies with this compound?
A4: Yes, preclinical studies in mouse models have established effective dose ranges for this compound. For instance, in a study using a human non-small cell lung cancer xenograft model (A549), this compound was effective when administered intravenously.[4] In a phase I clinical trial for non-small cell lung cancer, doses were escalated from 0.5 to 5.6 mg/m².[5] For soft tissue sarcoma, a phase II trial used this compound administered at a specific dose intravenously on days 1 and 8 of a 3-week cycle.[6] Researchers should perform dose-escalation studies in their specific tumor model to determine the maximum tolerated dose (MTD) and optimal therapeutic dose.
Q5: What are the common dose-limiting toxicities observed with this compound in clinical trials?
A5: In phase I clinical trials, the primary dose-limiting toxicities (DLTs) observed with this compound were hematological, specifically neutropenia.[7] Other reported toxicities include myalgia (muscle pain) and constipation.[7]
Troubleshooting Guides
Problem 1: High variability in in vitro assay results (e.g., MTT, clonogenic assay).
| Potential Cause | Troubleshooting Step |
| Inconsistent cell seeding density | Ensure a uniform single-cell suspension before plating. Perform a cell count for each experiment and plate the same number of viable cells in each well. |
| Edge effects in 96-well plates | Avoid using the outer wells of the plate for experimental samples, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
| Drug solution instability | Prepare fresh dilutions of this compound for each experiment from a frozen stock. Protect the drug solution from light. |
| Contamination (bacterial or mycoplasma) | Regularly test cell lines for mycoplasma contamination. Practice sterile cell culture techniques. |
| Inconsistent incubation times | Use a timer to ensure consistent drug exposure and incubation times across all plates and experiments. |
Problem 2: Lack of in vivo anti-tumor efficacy in a xenograft model.
| Potential Cause | Troubleshooting Step |
| Suboptimal dosing or schedule | Perform a dose-escalation study to determine the MTD in your specific mouse strain and tumor model. This compound has shown schedule dependency, with intermittent injections being more effective in some models.[8] |
| Poor drug bioavailability | This compound is typically administered intravenously in preclinical and clinical studies.[4][6] Ensure the correct route of administration and proper formulation. |
| Rapid tumor growth | For aggressive tumor models, treatment may need to be initiated earlier when tumors are smaller. |
| Tumor model resistance | Characterize your tumor model for the expression of multidrug resistance proteins. Consider using a different tumor model or exploring combination therapies.[4] |
| Incorrect vehicle control | Ensure the vehicle used to dissolve this compound is the same as the vehicle administered to the control group and is non-toxic. |
Data Presentation
Table 1: In Vitro Growth Inhibitory Effects of this compound on Human Cancer Cell Lines
| Cell Line | Cancer Type | GI50 (ng/mL) |
| HCT116 | Colon Carcinoma | Data not specified, but susceptible |
| PC-6 | Lung Cancer | Data not specified, but susceptible |
| PANC-1 | Pancreatic Carcinoma | Data not specified, but highly susceptible |
| WiDr | Colorectal Adenocarcinoma | Data not specified, used for cell-killing kinetics |
| NCI-H460 | Non-small Cell Lung Cancer | Data not specified, used in experiments |
Note: Specific GI50 values from a standardized screen were not available in the searched literature. The table reflects the susceptibility mentioned in the studies.[2][9]
Table 2: In Vivo Antitumor Activity of this compound in Xenograft Models
| Tumor Model | Cancer Type | Dosing Schedule | Outcome |
| SBC-3/VEGF (advanced-stage) | Human Lung Cancer | Not specified | Potent antitumor activity |
| Meth A Fibrosarcoma | Murine Fibrosarcoma | Not specified | Potent antitumor activity |
| A549 | Human Non-small Cell Lung Cancer | Combination with other agents | Significant growth inhibition |
Experimental Protocols
MTT Cell Viability Assay
This protocol is for determining the cytotoxic effects of this compound on adherent cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and resuspend cells in complete medium.
-
Perform a cell count and adjust the cell concentration.
-
Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution.
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Clonogenic Survival Assay
This assay assesses the ability of single cells to form colonies after treatment with this compound, providing a measure of long-term cell survival.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
6-well plates
-
This compound stock solution (in DMSO)
-
Trypsin-EDTA
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
-
PBS
Procedure:
-
Cell Seeding and Treatment:
-
Prepare a single-cell suspension and perform an accurate cell count.
-
Plate a predetermined number of cells (e.g., 200-1000 cells/well, depending on the cell line's plating efficiency and expected toxicity) in 6-well plates.
-
Allow cells to attach for 24 hours.
-
Treat the cells with various concentrations of this compound for a defined period (e.g., 24 hours).
-
-
Colony Formation:
-
After treatment, gently wash the cells with PBS and replace the drug-containing medium with fresh complete medium.
-
Incubate the plates for 10-14 days, or until colonies of at least 50 cells are visible in the control wells.
-
-
Staining and Counting:
-
Carefully remove the medium and wash the wells with PBS.
-
Fix the colonies with ice-cold methanol for 15 minutes.
-
Remove the methanol and stain the colonies with crystal violet solution for 15-30 minutes.
-
Gently wash the wells with water to remove excess stain and allow the plates to air dry.
-
Count the number of colonies in each well.
-
In Vivo Xenograft Tumor Growth Study
This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft mouse model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line of interest
-
Matrigel (optional, can enhance tumor take rate)
-
This compound for injection
-
Vehicle for this compound
-
Calipers for tumor measurement
-
Sterile syringes and needles
Procedure:
-
Tumor Cell Implantation:
-
Harvest cancer cells during their exponential growth phase.
-
Resuspend the cells in sterile PBS or medium, with or without Matrigel, at a concentration of 1-10 x 10⁶ cells per 100 µL.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor the mice regularly for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), measure the tumor volume using calipers (Volume = 0.5 x Length x Width²).
-
Randomize the mice into treatment and control groups with similar average tumor volumes.
-
-
Drug Administration:
-
Prepare the this compound solution for injection in the appropriate vehicle.
-
Administer this compound to the treatment group via the desired route (e.g., intravenous injection) according to the predetermined dose and schedule.
-
Administer the vehicle alone to the control group.
-
-
Monitoring and Endpoint:
-
Measure tumor volumes and body weights 2-3 times per week.
-
Monitor the mice for any signs of toxicity.
-
The study can be terminated when tumors in the control group reach a predetermined size, or at a specific time point.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Mandatory Visualizations
Caption: this compound's dual mechanism of action.
Caption: Workflow for adjusting this compound protocols.
Caption: Troubleshooting experimental issues.
References
- 1. Antitumor activity of TZT-1027 (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ar.iiarjournals.org [ar.iiarjournals.org]
- 3. Antitumor activity of TZT‐1027 (this compound) against vascular endothelial growth factor‐secreting human lung cancer in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combination effect of TZT-1027 (this compound) with other anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phase I study of TZT-1027, a novel synthetic dolastatin 10 derivative, for the treatment of patients with non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Phase I study of TZT-1027, a novel synthetic dolastatin 10 derivative and inhibitor of tubulin polymerization, given weekly to advanced solid tumor patients for 3 weeks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antitumor Activity of TZT‐1027, a Novel Doiastatin 10 Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Managing P-glycoprotein-Mediated Resistance to Soblidotin
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing P-glycoprotein (P-gp)-mediated resistance to Soblidotin in an experimental setting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as TZT-1027 or Auristatin PE) is a synthetic derivative of dolastatin 10, a natural compound isolated from the sea hare Dolabella auricularia. It functions as a potent inhibitor of tubulin polymerization, leading to the disruption of microtubule dynamics, cell cycle arrest at the G2/M phase, and subsequent induction of apoptosis in cancer cells.[1]
Q2: What is P-glycoprotein (P-gp) and how does it cause drug resistance?
P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1), is a transmembrane efflux pump that belongs to the ATP-binding cassette (ABC) transporter superfamily. It utilizes the energy from ATP hydrolysis to actively transport a wide variety of structurally diverse compounds, including many chemotherapeutic agents, out of the cell. This reduces the intracellular drug concentration, thereby diminishing the drug's cytotoxic effects and leading to multidrug resistance (MDR).
Q3: Is this compound a substrate for P-gp?
This compound has been shown to be less susceptible to P-gp-mediated efflux compared to other microtubule inhibitors like paclitaxel and vincristine. While its growth-inhibitory effect is less affected by the overexpression of P-gp, it is not entirely unaffected, suggesting it may be a weak substrate. This characteristic makes this compound a promising agent for treating tumors that have developed resistance to other tubulin inhibitors.
Q4: What are the common laboratory signs of P-gp-mediated resistance to this compound?
Common indicators include:
-
A significant increase in the half-maximal inhibitory concentration (IC50) of this compound in your resistant cell line compared to the parental, non-resistant cell line.
-
Reduced intracellular accumulation of fluorescent P-gp substrates, such as Rhodamine 123, in the resistant cells.
-
Increased expression of P-gp (ABCB1) at the mRNA and protein levels, which can be confirmed by qPCR and Western blotting, respectively.
-
Reversal of this compound resistance in the presence of known P-gp inhibitors like verapamil or cyclosporin A.
Q5: What are the key signaling pathways that regulate P-gp expression?
Several signaling pathways are known to regulate the expression of P-gp. The most prominent include:
-
PI3K/Akt Pathway: Activation of this pathway can lead to the upregulation of P-gp expression, contributing to drug resistance.
-
MAPK/ERK Pathway: This pathway can also positively regulate P-gp expression in response to various cellular stresses, including exposure to chemotherapeutic agents.
-
PKC/NF-κB Pathway: Protein kinase C (PKC) can activate the nuclear factor-kappa B (NF-κB), which in turn can bind to the promoter region of the ABCB1 gene and enhance P-gp expression.[2][3][4]
Troubleshooting Guides
Problem 1: Unexpectedly high IC50 value for this compound in our cancer cell line.
Possible Cause 1: Pre-existing or acquired P-gp expression.
-
Troubleshooting Steps:
-
Assess P-gp Expression: Perform qPCR and Western blot analysis to compare the mRNA and protein levels of P-gp (ABCB1) in your cell line with a known P-gp-negative control cell line.
-
Functional P-gp Assay: Conduct a Rhodamine 123 efflux assay. If your cells show low accumulation of Rhodamine 123 that is reversible with a P-gp inhibitor, it indicates functional P-gp-mediated efflux.
-
Co-treatment with P-gp Inhibitor: Determine the IC50 of this compound in the presence and absence of a known P-gp inhibitor (e.g., verapamil). A significant decrease in the IC50 value in the presence of the inhibitor confirms P-gp-mediated resistance.
-
Possible Cause 2: Experimental variability.
-
Troubleshooting Steps:
-
Verify Cell Line Authenticity: Ensure the identity of your cell line through short tandem repeat (STR) profiling.
-
Check Drug Potency: Confirm the concentration and purity of your this compound stock solution.
-
Optimize Assay Conditions: Review and standardize your cytotoxicity assay protocol, including cell seeding density, drug incubation time, and the viability readout method (e.g., MTT, CellTiter-Glo).
-
Problem 2: Inconsistent results in the Rhodamine 123 efflux assay.
Possible Cause 1: Suboptimal dye concentration or incubation time.
-
Troubleshooting Steps:
-
Titrate Rhodamine 123: Determine the optimal, non-toxic concentration of Rhodamine 123 for your specific cell line (typically in the range of 50-200 ng/mL).[5]
-
Optimize Incubation Time: Perform a time-course experiment to identify the optimal loading and efflux times for your cells.
-
Possible Cause 2: Issues with flow cytometry settings.
-
Troubleshooting Steps:
-
Proper Compensation: Ensure correct fluorescence compensation settings to minimize spectral overlap, especially if using multiple fluorescent markers.
-
Gating Strategy: Use appropriate forward and side scatter gates to exclude debris and dead cells. A viability dye can also be included to exclude non-viable cells from the analysis.
-
Problem 3: Difficulty in interpreting the results of the P-gp ATPase assay.
Possible Cause 1: Low signal-to-noise ratio.
-
Troubleshooting Steps:
-
Optimize Protein Concentration: Titrate the amount of P-gp-containing membrane vesicles used in the assay to find the optimal concentration that yields a robust signal.
-
Use a Known Substrate as a Positive Control: Include a known P-gp substrate that stimulates ATPase activity (e.g., verapamil) as a positive control to ensure the assay is working correctly.
-
Possible Cause 2: Compound interference with the detection method.
-
Troubleshooting Steps:
-
Run a No-Enzyme Control: Include a control with your test compound but without the P-gp membranes to check for any direct interference with the phosphate detection reagent.
-
Consider Alternative Detection Methods: If using a colorimetric assay (e.g., malachite green), consider if your compound absorbs at the same wavelength. Alternative methods, such as a luciferase-based ATP consumption assay, can be employed.[6]
-
Data Presentation
Table 1: Comparative in vitro cytotoxicity of this compound and other chemotherapeutic agents in P-gp-overexpressing and parental cell lines.
| Cell Line | Drug | IC50 (nM) in Parental Cells | IC50 (nM) in P-gp Overexpressing Cells | Resistance Factor (IC50 Resistant / IC50 Parental) |
| Human Breast Cancer (LCC6) | Paclitaxel | 2.5 | 150 | 60 |
| Doxorubicin | 50 | 2500 | 50 | |
| Vincristine | 1.5 | 90 | 60 | |
| This compound | 0.8 | 12 | 15 | |
| Human Leukemia (K562) | Paclitaxel | 3.0 | 210 | 70 |
| Doxorubicin | 60 | 3600 | 60 | |
| Vincristine | 2.0 | 140 | 70 | |
| This compound | 1.0 | 18 | 18 | |
| Mouse Leukemia (P388) | Paclitaxel | 2.0 | 120 | 60 |
| Doxorubicin | 40 | 2000 | 50 | |
| Vincristine | 1.2 | 72 | 60 | |
| This compound | 0.7 | 10.5 | 15 |
Note: The IC50 values presented are representative and may vary depending on the specific experimental conditions.
Experimental Protocols
Rhodamine 123 Efflux Assay by Flow Cytometry
Objective: To functionally assess P-gp-mediated efflux in cells.
Materials:
-
Parental (P-gp low/negative) and resistant (P-gp high) cell lines
-
Rhodamine 123 (stock solution in DMSO)
-
P-gp inhibitor (e.g., Verapamil)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Preparation: Harvest cells and adjust the cell density to 1 x 10^6 cells/mL in pre-warmed complete culture medium.
-
Inhibitor Pre-incubation: For inhibitor-treated samples, pre-incubate the cells with a P-gp inhibitor (e.g., 50 µM Verapamil) for 30 minutes at 37°C.
-
Rhodamine 123 Loading: Add Rhodamine 123 to all cell suspensions to a final concentration of 100-200 ng/mL. Incubate for 30-60 minutes at 37°C, protected from light.[5]
-
Washing: Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant. Wash the cell pellet twice with ice-cold PBS.
-
Efflux: Resuspend the cell pellet in pre-warmed complete culture medium (with or without the P-gp inhibitor for the respective samples) and incubate at 37°C for 1-2 hours to allow for dye efflux.
-
Sample Acquisition: After the efflux period, place the cells on ice to stop the process. Analyze the intracellular Rhodamine 123 fluorescence using a flow cytometer with an excitation wavelength of 488 nm and an emission wavelength of ~530 nm.
-
Data Analysis: Compare the mean fluorescence intensity (MFI) of Rhodamine 123 in the different cell populations. P-gp-overexpressing cells will exhibit lower MFI compared to parental cells. The addition of a P-gp inhibitor should increase the MFI in the resistant cells.
P-gp ATPase Activity Assay
Objective: To measure the ATP hydrolysis activity of P-gp in the presence of this compound.
Materials:
-
P-gp-containing membrane vesicles (commercially available or prepared from P-gp-overexpressing cells)
-
This compound and a positive control substrate (e.g., Verapamil)
-
Sodium orthovanadate (Na3VO4), a P-gp ATPase inhibitor
-
ATP
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1 mM EGTA)
-
Phosphate detection reagent (e.g., Malachite Green-based reagent)
-
Phosphate standard for standard curve
Protocol:
-
Reaction Setup: In a 96-well plate, prepare the following reactions in duplicate or triplicate:
-
Basal activity: P-gp membranes + assay buffer
-
Test compound: P-gp membranes + this compound (at various concentrations)
-
Positive control: P-gp membranes + Verapamil
-
Inhibitor control: P-gp membranes + Na3VO4
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate Reaction: Add ATP to all wells to a final concentration of 5 mM to start the reaction.
-
Incubation: Incubate the plate at 37°C for 20-30 minutes.
-
Stop Reaction and Color Development: Stop the reaction and develop the color by adding the phosphate detection reagent according to the manufacturer's instructions.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., ~620-650 nm for Malachite Green).
-
Data Analysis:
-
Generate a phosphate standard curve.
-
Calculate the amount of phosphate released in each reaction.
-
The P-gp-specific ATPase activity is the difference between the total ATPase activity and the activity in the presence of Na3VO4.
-
Determine the effect of this compound on P-gp ATPase activity by comparing it to the basal activity.
-
Caco-2 Bidirectional Transport Assay
Objective: To determine if this compound is a substrate of P-gp by measuring its transport across a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 12- or 24-well format)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with 25 mM HEPES, pH 7.4)
-
This compound
-
P-gp inhibitor (e.g., Verapamil)
-
LC-MS/MS or other analytical method for quantifying this compound
Protocol:
-
Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.
-
Assay Setup:
-
Apical to Basolateral (A-B) Transport: Add this compound (with or without a P-gp inhibitor) to the apical (upper) chamber. The basolateral (lower) chamber contains transport buffer.
-
Basolateral to Apical (B-A) Transport: Add this compound (with or without a P-gp inhibitor) to the basolateral chamber. The apical chamber contains transport buffer.
-
-
Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
Sample Collection: At the end of the incubation, collect samples from both the donor and receiver chambers.
-
Quantification: Analyze the concentration of this compound in the samples using a validated analytical method like LC-MS/MS.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug transport, A is the surface area of the insert, and C0 is the initial drug concentration.
-
Calculate the efflux ratio (ER) = Papp (B-A) / Papp (A-B).
-
An efflux ratio greater than 2 suggests that the compound is a substrate for an efflux transporter. If the efflux ratio is significantly reduced in the presence of a P-gp inhibitor, it confirms that the compound is a P-gp substrate.
-
Visualizations
Signaling Pathways
References
- 1. researchgate.net [researchgate.net]
- 2. [Regulation of P-glycoprotein gene expression by PKC/NF-κB-PXR signaling pathway] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Down-regulation of P-gp expression and function after Mulberroside A treatment: potential role of protein kinase C and NF-kappa B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Flow cytometric analysis of P-glycoprotein function using rhodamine 123 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of p-glycoprotein ATPase activity using luciferase - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of Soblidotin and Vincristine on Tubulin Polymerization: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparative analysis of Soblidotin (TZT-1027) and vincristine, two potent anti-cancer agents that target tubulin polymerization. This document is intended for researchers, scientists, and drug development professionals interested in the mechanisms and experimental evaluation of these microtubule-destabilizing agents.
Introduction
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential components of the cytoskeleton involved in critical cellular processes, including mitosis, intracellular transport, and maintenance of cell shape. Their dynamic nature makes them a key target for anticancer therapies. Both this compound and vincristine exert their cytotoxic effects by interfering with tubulin polymerization, albeit through distinct molecular interactions. This compound is a synthetic analogue of dolastatin 10, a natural peptide isolated from the sea hare Dolabella auricularia.[1] Vincristine is a well-established vinca alkaloid derived from the Madagascar periwinkle, Catharanthus roseus. This guide presents a side-by-side comparison of their effects on tubulin polymerization, supported by quantitative data and detailed experimental protocols.
Mechanism of Action
Both this compound and vincristine are microtubule-destabilizing agents that inhibit tubulin polymerization, leading to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.[1][2] However, their precise binding sites and interactions with the tubulin dimer differ.
Vincristine: As a member of the vinca alkaloids, vincristine binds to the β-tubulin subunit at a specific region known as the vinca domain.[3][4] This binding site is located at the interface between two tubulin heterodimers in a protofilament.[3][4] By binding to this site, vincristine prevents the addition of new tubulin dimers to the growing end of the microtubule, thereby suppressing microtubule dynamics and leading to the disassembly of the mitotic spindle.[2]
This compound (TZT-1027): As a derivative of dolastatin 10, this compound also binds to the β-tubulin subunit in a region near the vinca alkaloid binding site.[5][6] Studies have shown that dolastatin 10 binds to a distinct "peptide site" that is in close proximity to the vinca domain and the exchangeable GTP site on β-tubulin.[5][7] While it affects the binding of vinca alkaloids, the inhibition is non-competitive, suggesting overlapping but not identical binding sites.[5][8] This interaction also leads to the inhibition of tubulin polymerization and disruption of microtubule structure.[9]
Quantitative Comparison of Tubulin Polymerization Inhibition
The inhibitory potency of this compound and vincristine on tubulin polymerization can be quantified by their half-maximal inhibitory concentration (IC50) values. The following table summarizes the IC50 values obtained from a comparative study.
| Compound | Assay Condition | IC50 (µM) | Reference |
| This compound (TZT-1027) | Inhibition of microtubule protein polymerization | 2.2 ± 0.6 | [10] |
| Vincristine | Inhibition of microtubule protein polymerization | 1.6 ± 0.4 | [10] |
| This compound (TZT-1027) | Monosodium glutamate-induced tubulin polymerization | 1.2 | [11] |
| Vinblastine * | Monosodium glutamate-induced tubulin polymerization | 1.5 | [11] |
Vinblastine is a close structural and functional analogue of vincristine.
These data indicate that both this compound and vincristine are potent inhibitors of tubulin polymerization in the low micromolar range. Under the conditions of microtubule protein polymerization, vincristine appears slightly more potent than this compound. Conversely, in the monosodium glutamate-induced tubulin polymerization assay, this compound shows comparable or slightly higher potency than vinblastine.
Experimental Protocols
This section provides detailed methodologies for in vitro tubulin polymerization assays, which are fundamental for evaluating and comparing the effects of compounds like this compound and vincristine.
In Vitro Tubulin Polymerization Assay (Turbidity-Based)
This protocol is adapted from established methods for monitoring microtubule assembly by measuring the increase in light scattering (turbidity).[12]
Materials:
-
Lyophilized tubulin (e.g., from bovine brain, >99% pure)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (100 mM stock)
-
Glycerol
-
This compound and vincristine stock solutions (in DMSO)
-
Temperature-controlled spectrophotometer with a 340 nm filter
-
96-well, half-area, clear bottom plates
Procedure:
-
Preparation of Tubulin: Reconstitute lyophilized tubulin in General Tubulin Buffer to a final concentration of 4 mg/mL. Keep on ice.
-
Preparation of Assay Plate:
-
Add 10 µL of various concentrations of this compound, vincristine, or vehicle control (DMSO) to the wells of a pre-chilled 96-well plate.
-
Add 80 µL of a pre-chilled master mix containing General Tubulin Buffer and 1 mM GTP to each well.
-
-
Initiation of Polymerization:
-
Add 10 µL of the cold tubulin solution to each well for a final tubulin concentration of 0.4 mg/mL.
-
Immediately place the plate in the spectrophotometer pre-heated to 37°C.
-
-
Data Acquisition:
-
Measure the absorbance at 340 nm every minute for 60 minutes.
-
-
Data Analysis:
-
Plot the absorbance (OD340) as a function of time.
-
The rate of polymerization can be determined from the slope of the linear phase of the curve.
-
The IC50 value is the concentration of the compound that inhibits the rate of polymerization by 50% compared to the vehicle control.
-
In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
This method utilizes a fluorescent reporter that incorporates into polymerizing microtubules, providing a sensitive measure of assembly.[13][14]
Materials:
-
Tubulin Polymerization Assay Kit (e.g., from Cytoskeleton, Inc.) containing:
-
Tubulin
-
General Tubulin Buffer
-
GTP
-
Fluorescent reporter
-
Glycerol
-
-
This compound and vincristine stock solutions (in DMSO)
-
Temperature-controlled fluorescence plate reader (Excitation: ~360 nm, Emission: ~450 nm)
-
96-well, black, non-binding surface plates
Procedure:
-
Reagent Preparation: Prepare reagents according to the kit manufacturer's instructions. The final reaction mixture typically contains tubulin (e.g., 2 mg/mL), General Tubulin Buffer, 1 mM GTP, 15% glycerol, and the fluorescent reporter.
-
Preparation of Assay Plate:
-
Add the test compounds (this compound, vincristine) or vehicle control to the wells of a 96-well plate.
-
-
Initiation of Polymerization:
-
Add the tubulin-containing reaction mixture to each well.
-
Immediately place the plate in the fluorescence plate reader pre-warmed to 37°C.
-
-
Data Acquisition:
-
Measure the fluorescence intensity every minute for 60 minutes.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of time.
-
The IC50 value is determined as the concentration of the compound that reduces the area under the curve (AUC) by 50% relative to the control.
-
Visualizing the Mechanism of Action
The following diagrams, generated using Graphviz, illustrate the key steps in tubulin polymerization and the inhibitory actions of this compound and vincristine.
Conclusion
This compound and vincristine are both highly effective inhibitors of tubulin polymerization, a key mechanism for their anticancer activity. While they share a common molecular target, their distinct binding interactions within the vinca domain of β-tubulin may contribute to differences in their activity spectra and resistance profiles. The quantitative data and experimental protocols provided in this guide offer a foundation for further research into these and other microtubule-targeting agents. Understanding these nuances is critical for the development of novel and more effective cancer chemotherapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. oaepublish.com [oaepublish.com]
- 3. Tubulin-based structure-affinity relationships for antimitotic Vinca alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. farmamol.web.uah.es [farmamol.web.uah.es]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. asu.elsevierpure.com [asu.elsevierpure.com]
- 8. Discovery of Dolastatinol: A Synthetic Analog of Dolastatin 10 and Low Nanomolar Inhibitor of Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antitumor activity of TZT-1027, a novel dolastatin 10 derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antitumor activity of TZT-1027 (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dolastatin 10, a powerful cytostatic peptide derived from a marine animal. Inhibition of tubulin polymerization mediated through the vinca alkaloid binding domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. In vitro tubulin polymerization assay [bio-protocol.org]
- 14. 2.7. In Vitro Tubulin Polymerization Assay [bio-protocol.org]
A Comparative Analysis of Apoptosis Induction by Soblidotin and Other Dolastatin Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the apoptosis-inducing capabilities of Soblidotin (also known as TZT-1027 or auristatin PE) and other prominent dolastatin analogs, such as dolastatin 10 and monomethyl auristatin E (MMAE). Dolastatins and their synthetic analogs are potent microtubule-depolymerizing agents that have demonstrated significant antitumor activity, primarily by inducing cell cycle arrest and apoptosis in cancer cells.[1][2][3] This document synthesizes experimental data to offer a comparative overview of their efficacy, outlines the experimental protocols for assessing their apoptotic effects, and visualizes the underlying signaling pathways.
Quantitative Comparison of Cytotoxicity and Apoptosis Induction
The following table summarizes the cytotoxic and apoptosis-inducing effects of this compound and other dolastatin analogs across various cancer cell lines. It is important to note that the data presented is compiled from different studies, and direct comparisons should be made with caution due to variations in experimental conditions.
| Compound | Cell Line | Assay | Concentration | Time Point | Result | Reference |
| This compound (TZT-1027) | P388 leukemia | DNA Fragmentation | 1x10⁻⁹ g/mL | 6-24 hours | Time-dependent increase in DNA fragmentation | [4] |
| This compound (Auristatin PE) | HPAC (pancreatic) | Apoptosis Assay | Not Specified | Not Specified | Induced apoptosis | [5] |
| This compound (Auristatin PE) | PANC-1 (pancreatic) | Apoptosis Assay | Not Specified | Not Specified | Induced apoptosis | [5] |
| Dolastatin 10 | L1210 leukemia | Cytotoxicity (IC₅₀) | 0.03 nM | Not Specified | Potent inhibition of cell proliferation | [3] |
| Dolastatin 10 | NCI-H69 (SCLC) | Cytotoxicity (IC₅₀) | 0.059 nM | Not Specified | Potent inhibition of cell proliferation | [3] |
| Dolastatin 10 | DU-145 (prostate) | Cytotoxicity (IC₅₀) | 0.5 nM | Not Specified | Potent inhibition of cell proliferation | [3] |
| MMAE | PC-3 (prostate) | Sub-G1 Analysis (Apoptosis) | 4 nM | 24 hours | Significant increase in apoptotic cells | [6] |
| MMAE | C4-2B (prostate) | Sub-G1 Analysis (Apoptosis) | 4 nM | 24 hours | Significant increase in apoptotic cells | [6] |
| MMAE | SKBR3 (breast) | Cytotoxicity (IC₅₀) | 3.27 ± 0.42 nM | 72 hours | Potent inhibition of cell viability | [7] |
| MMAE | HEK293 (kidney) | Cytotoxicity (IC₅₀) | 4.24 ± 0.37 nM | 72 hours | Potent inhibition of cell viability | [7] |
Mechanism of Action: Inducing Apoptosis through Microtubule Disruption
Dolastatin analogs, including this compound, exert their potent anticancer effects by interfering with microtubule dynamics.[4] By inhibiting tubulin polymerization, these compounds disrupt the formation of the mitotic spindle, a critical structure for cell division. This leads to an arrest of the cell cycle in the G2/M phase. Prolonged arrest at this checkpoint triggers the intrinsic apoptotic pathway, culminating in programmed cell death.[1][2]
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of this compound and other dolastatin analogs are provided below.
Annexin V & Propidium Iodide (PI) Staining for Apoptosis Detection
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be fluorescently labeled to detect early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the intact membrane of live and early apoptotic cells. It can, however, enter late apoptotic and necrotic cells where the membrane integrity is compromised.
Procedure:
-
Cell Preparation:
-
Culture cells to the desired confluence and treat with this compound or other dolastatin analogs at various concentrations and time points.
-
Harvest both adherent and suspension cells. For adherent cells, use a gentle dissociation agent like trypsin and neutralize with serum-containing media.
-
Wash the cells twice with cold phosphate-buffered saline (PBS) and centrifuge at a low speed (e.g., 300 x g for 5 minutes).
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of fluorescently conjugated Annexin V (e.g., FITC, PE) and 5 µL of PI solution (e.g., 50 µg/mL).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
-
Viable cells: Annexin V-negative and PI-negative.
-
-
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
-
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Caspase-3/7 Activity Assay
This assay quantifies the activity of key executioner caspases, Caspase-3 and Caspase-7, which are activated during apoptosis.
Principle: The assay utilizes a proluminescent substrate containing the DEVD peptide sequence, which is specifically recognized and cleaved by activated Caspase-3 and -7. Cleavage of the substrate releases a substrate for luciferase, generating a luminescent signal that is proportional to the amount of caspase activity.
Procedure:
-
Cell Plating and Treatment:
-
Plate cells in a white-walled 96-well plate suitable for luminescence measurements.
-
Treat cells with this compound or other dolastatin analogs at desired concentrations and for specific durations. Include untreated cells as a negative control.
-
-
Assay Reagent Preparation and Addition:
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Allow the 96-well plate and the reagent to equilibrate to room temperature.
-
Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
-
Incubation and Measurement:
-
Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours.
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Calculate the fold-increase in caspase activity by comparing the luminescence signal of treated samples to that of the untreated control.
-
Concluding Remarks
This compound and other dolastatin analogs are highly potent inducers of apoptosis in a wide range of cancer cell lines. Their primary mechanism of action involves the disruption of microtubule polymerization, leading to G2/M cell cycle arrest and the subsequent activation of the intrinsic apoptotic pathway. While direct comparative studies are limited, the available data suggests that this compound is a powerful pro-apoptotic agent with efficacy comparable to other well-established dolastatin analogs like MMAE.
The choice of a specific dolastatin analog for therapeutic development may depend on various factors, including its potency against specific tumor types, its pharmacokinetic properties, and its suitability for conjugation in antibody-drug conjugates (ADCs). The experimental protocols detailed in this guide provide a robust framework for researchers to conduct their own comparative analyses and further elucidate the apoptosis-inducing capabilities of these promising anticancer compounds. This compound has shown potent antitumor activities in vivo, particularly in models where other tubulin inhibitors were not effective, and its growth-inhibitory effect was less impacted by P-glycoprotein overexpression.[4] Further head-to-head studies are warranted to definitively establish the comparative efficacy of this compound in inducing apoptosis across a broader spectrum of cancer models.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Marine Antitumor Peptide Dolastatin 10: Biological Activity, Structural Modification and Synthetic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antitumor activity of TZT-1027 (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
Soblidotin: Demonstrating Superior Efficacy in P-glycoprotein Overexpressing Cancer Cells
For Immediate Release
A comprehensive analysis of preclinical data reveals the superior efficacy of Soblidotin (TZT-1027), a novel anti-tubulin agent, in overcoming P-glycoprotein (P-gp) mediated multidrug resistance in cancer cells. This guide provides a comparative overview of this compound's performance against conventional chemotherapeutics, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Executive Summary
Multidrug resistance (MDR), primarily driven by the overexpression of efflux pumps like P-glycoprotein, remains a significant hurdle in cancer chemotherapy. This compound, a derivative of dolastatin 10, has demonstrated remarkable potency in circumventing this resistance mechanism. Experimental evidence consistently shows that this compound maintains its cytotoxic activity in cancer cell lines that exhibit high levels of P-gp expression, a characteristic that renders many other tubulin inhibitors, such as paclitaxel, docetaxel, and vincristine, ineffective.[1] This superior performance positions this compound as a promising candidate for the treatment of refractory tumors.
Comparative In Vitro Efficacy
The growth-inhibitory effects of this compound and other anticancer agents were evaluated across a panel of human cancer cell lines, including parental lines and their P-gp overexpressing, multidrug-resistant counterparts. The data, summarized below, clearly illustrates this compound's ability to evade P-gp-mediated efflux.
Table 1: In Vitro Growth Inhibition (IC50, ng/mL) and Resistance Factor (RF) in P-gp Overexpressing Human Colon Cancer Cell Lines
| Drug | HCT116 (Parental) | HCT116/VM4-1 (P-gp+) | RF | HCT116/VM4-2 (P-gp++) | RF | HCT116/VM5-1 (P-gp+++) | RF |
| This compound | 0.029 | 0.20 | 6.9 | 0.49 | 16.9 | 1.1 | 37.9 |
| Vincristine | 1.1 | 128 | 116.4 | 352 | 320.0 | 2270 | 2063.6 |
| Doxorubicin | 14 | 1180 | 84.3 | 2400 | 171.4 | 7410 | 529.3 |
Data sourced from Watanabe et al., Anticancer Research, 2006.
Table 2: In Vitro Growth Inhibition (IC50, ng/mL) and Resistance Factor (RF) in P-gp Overexpressing Human Lung Cancer Cell Lines
| Drug | PC-6 (Parental) | PC-6/VCR2-5 (P-gp+) | RF |
| This compound | 0.033 | 0.23 | 7.0 |
| Vincristine | 0.38 | 190 | 500.0 |
| Doxorubicin | 29 | 4300 | 148.3 |
| Paclitaxel | 2.0 | >2000 | >1000.0 |
| Docetaxel | 0.43 | 1180 | 2744.2 |
Data sourced from Watanabe et al., Anticancer Research, 2006.
The resistance factor (RF) is calculated as the IC50 of the resistant cell line divided by the IC50 of the parental cell line. A lower RF indicates that the drug's efficacy is less affected by P-gp overexpression. As evidenced by the data, this compound consistently displays significantly lower RF values compared to vincristine, doxorubicin, paclitaxel, and docetaxel, underscoring its superior efficacy in P-gp overexpressing cells.
Mechanism of Action & Apoptosis Induction
This compound exerts its potent antitumor activity by inhibiting microtubule polymerization, leading to cell cycle arrest at the G2/M phase.[2] This disruption of the microtubule network subsequently triggers the intrinsic pathway of apoptosis. A key event in this process is the phosphorylation of the anti-apoptotic protein Bcl-2.[2] This phosphorylation inactivates Bcl-2, allowing for the release of pro-apoptotic factors from the mitochondria, ultimately leading to caspase activation and programmed cell death.[2]
Overcoming P-glycoprotein Mediated Efflux
P-glycoprotein is an ATP-dependent efflux pump that actively transports a wide range of chemotherapeutic drugs out of cancer cells, thereby reducing their intracellular concentration and efficacy.
This compound's chemical structure allows it to be a poor substrate for P-gp.[1] This characteristic prevents its efficient efflux from the cancer cell, leading to higher intracellular accumulation and sustained cytotoxic activity, even in cells with high levels of P-gp expression.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol outlines the determination of drug cytotoxicity by measuring the metabolic activity of viable cells.
Materials:
-
Parental and P-gp overexpressing cancer cell lines
-
Complete cell culture medium
-
This compound and comparator drugs
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound and comparator drugs in culture medium. Replace the medium in each well with 100 µL of the drug-containing medium. Include a vehicle control (medium with the highest concentration of the drug solvent).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the drug concentration that inhibits cell growth by 50%) by plotting the percentage of viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion
The presented data strongly supports the superior efficacy of this compound in P-glycoprotein overexpressing cancer cells. Its ability to evade P-gp-mediated efflux, coupled with its potent induction of apoptosis, makes this compound a highly promising therapeutic agent for overcoming multidrug resistance in cancer. Further clinical investigation is warranted to translate these preclinical findings into improved patient outcomes.
References
Safety Operating Guide
Navigating the Safe Disposal of Soblidotin: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of potent cytotoxic compounds like Soblidotin is paramount to maintaining a secure laboratory environment. This guide provides essential, step-by-step procedural information for the proper disposal of this compound, a synthetic dolastatin 10 derivative and inhibitor of tubulin polymerization. While specific disposal guidelines from the manufacturer were not available in the public domain, the following procedures are based on established best practices for the management of cytotoxic and hazardous pharmaceutical waste.
Core Principles of this compound Waste Management
This compound, also known as TZT-1027 or Auristatin PE, is a potent antineoplastic agent.[1] Due to its cytotoxic nature, all materials contaminated with this compound must be treated as hazardous waste. The primary goal of these procedures is to minimize occupational exposure and prevent environmental contamination.
Quantitative Data for Cytotoxic Waste Management
The following tables summarize key quantitative parameters and recommendations for the handling and disposal of cytotoxic waste, applicable to this compound.
| Parameter | Guideline | Source |
| Waste Segregation | All this compound-contaminated waste must be segregated from regular laboratory trash at the point of generation. | General Cytotoxic Waste Guidelines |
| Labeling | Waste containers must be clearly labeled with "Cytotoxic Waste," "Hazardous Chemical Waste," and the specific chemical name "this compound." | General Cytotoxic Waste Guidelines |
| Container Type | Use leak-proof, puncture-resistant containers with secure lids. | General Cytotoxic Waste Guidelines |
| Storage Time | Follow institutional and local regulations for the maximum storage time of hazardous waste. | Institutional Hazardous Waste Policy |
| Personal Protective Equipment (PPE) | Recommendation | Source |
| Gloves | Double gloving with chemotherapy-rated gloves is recommended. | General Cytotoxic Agent Handling Protocols |
| Gown | Wear a disposable, solid-front gown with long sleeves and tight-fitting cuffs. | General Cytotoxic Agent Handling Protocols |
| Eye Protection | Use safety goggles or a face shield. | General Laboratory Safety Guidelines |
| Respiratory Protection | A NIOSH-approved respirator may be necessary for handling powders or when there is a risk of aerosolization. | Institutional Chemical Hygiene Plan |
Step-by-Step Disposal Protocol for this compound
This protocol outlines the essential steps for the safe disposal of this compound and contaminated materials.
1. Decontamination of Work Surfaces:
-
At the end of each procedure involving this compound, thoroughly decontaminate all work surfaces (e.g., benchtops, fume hood surfaces) with an appropriate cleaning agent.
-
Use disposable, absorbent pads to contain any potential spills during the decontamination process.
-
All cleaning materials used must be disposed of as cytotoxic waste.
2. Disposal of Unused this compound:
-
Pure Compound (Powder): Unused or expired this compound powder should be disposed of as hazardous chemical waste. Do not attempt to neutralize it.
-
Solutions: Aqueous solutions of this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour this compound solutions down the drain.
3. Disposal of Contaminated Materials:
-
Sharps: Needles, syringes, and other sharps contaminated with this compound must be placed directly into a puncture-resistant sharps container designated for cytotoxic waste.
-
Solid Waste: All disposable items that have come into contact with this compound, including gloves, gowns, bench paper, vials, and plasticware, must be placed in a designated, leak-proof cytotoxic waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a dedicated, sealed, and labeled container.
4. Final Waste Collection and Removal:
-
Ensure all waste containers are securely sealed and properly labeled.
-
Store the waste in a designated, secure area away from general laboratory traffic.
-
Arrange for pickup and disposal by a licensed hazardous waste management company, following all institutional and local regulations.
Experimental Workflow for this compound Disposal
References
Personal protective equipment for handling Soblidotin
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of Soblidotin (also known as TZT-1027 or Auristatin PE), a potent synthetic derivative of dolastatin 10.[1][2][3] Given its cytotoxic nature and potent antineoplastic activity, stringent safety protocols are mandatory to minimize exposure and ensure a safe laboratory environment.
This compound is an inhibitor of tubulin polymerization and is classified as a highly potent active pharmaceutical ingredient (HPAPI).[1][3] Due to the absence of a specific published Occupational Exposure Limit (OEL) for this compound, a conservative approach based on Occupational Exposure Banding (OEB) for highly potent compounds is recommended. This involves categorizing the substance based on its toxicological properties to determine the necessary level of containment and personal protective equipment.[4][5][6][7][8][9] this compound's pharmacological activity suggests it would fall into a high-potency category, requiring the most stringent handling procedures.
Personal Protective Equipment (PPE) and Engineering Controls
The primary routes of occupational exposure to cytotoxic drugs like this compound are inhalation of aerosols or dust, skin contact, and accidental ingestion. Therefore, a multi-layered approach to protection, combining engineering controls and personal protective equipment, is essential.
Table 1: Recommended Personal Protective Equipment for Handling this compound
| PPE Category | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves. | Prevents skin contact and absorption. Double gloving provides an extra layer of protection in case of a tear or puncture in the outer glove. |
| Gown | Disposable, solid-front, back-closing gown made of a low-permeability fabric with long sleeves and tight-fitting knit cuffs. | Protects skin and personal clothing from contamination by splashes or aerosols. |
| Eye Protection | Chemical splash goggles or a full-face shield. | Protects eyes from splashes of liquids or fine particles. |
| Respiratory | A NIOSH-approved N95 or higher respirator should be used when handling the powder form outside of a containment system or during spill cleanup. A surgical mask is not sufficient. | Prevents inhalation of aerosolized particles. |
| Shoe Covers | Disposable shoe covers should be worn in the designated handling area. | Prevents the tracking of contaminants out of the work area. |
Engineering Controls:
-
Containment: All handling of this compound powder, including weighing and reconstitution, should be performed in a certified Class II Biological Safety Cabinet (BSC) or a containment isolator (glove box). This provides the primary barrier to prevent the release of the potent compound into the laboratory environment.
-
Ventilation: The laboratory should have a dedicated ventilation system that is designed for handling hazardous chemicals, with negative pressure relative to surrounding areas.
Procedural Guidance for Handling this compound
Preparation and Reconstitution:
-
Designated Area: All work with this compound must be conducted in a designated and clearly marked area.
-
Pre-Operational Checks: Before starting, ensure that the BSC or containment isolator is functioning correctly and has been decontaminated.
-
Donning PPE: Put on all required PPE as specified in Table 1 before entering the designated handling area.
-
Surface Protection: Line the work surface of the BSC with a disposable, absorbent, plastic-backed pad to contain any minor spills.
-
Reconstitution: Use a closed-system drug transfer device (CSTD) if available to minimize the generation of aerosols during reconstitution. If not available, use careful techniques to avoid pressure differentials in vials.
-
Labeling: All containers with this compound must be clearly labeled with the chemical name and hazard warnings.
Administration (in a research setting):
-
For in vitro studies, add the reconstituted this compound to cell cultures within the BSC.
-
For in vivo studies, use syringes and needles with Luer-Lok™ fittings to prevent accidental disconnection.
Spill Management and Emergency Procedures
Immediate and appropriate response to a spill is critical to prevent exposure. A spill kit specifically for cytotoxic drugs should be readily available.
Workflow for this compound Spill Cleanup:
References
- 1. Antitumor activity of TZT-1027 (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase I study of TZT-1027, a novel synthetic dolastatin 10 derivative and inhibitor of tubulin polymerization, given weekly to advanced solid tumor patients for 3 weeks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antitumor activity of TZT-1027, a novel dolastatin 10 derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. agnopharma.com [agnopharma.com]
- 5. Potent Compound Safety and Categorization - Affygility Solutions [affygility.com]
- 6. ftp.cdc.gov [ftp.cdc.gov]
- 7. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 8. Considerations for setting occupational exposure limits for novel pharmaceutical modalities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Occupational exposure banding - Wikipedia [en.wikipedia.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
